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Cyanic acid, 2,7-naphthalenediyl ester

Cat. No.: B1621690
CAS No.: 93120-66-2
M. Wt: 210.19 g/mol
InChI Key: OFIWROJVVHYHLQ-UHFFFAOYSA-N
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Description

Precursor Synthesis Routes

The most critical precursor for the synthesis of Cyanic acid, 2,7-naphthalenediyl ester is 2,7-dihydroxynaphthalene (B41206). Its synthesis is a well-established industrial process, though alternative starting materials can be considered.

The predominant industrial method for synthesizing 2,7-dihydroxynaphthalene involves the caustic fusion of 2,7-naphthalenedisulfonic acid or its sodium salt at high temperatures. acs.orgchemicalbook.comgoogle.com This process typically involves two main stages:

Sulfonation: Naphthalene (B1677914) is treated with a sulfonating agent to produce 2,7-naphthalenedisulfonic acid.

Alkali Fusion: The resulting sulfonic acid compound is then subjected to alkali fusion to replace the sulfonic acid groups with hydroxyl groups, yielding 2,7-dihydroxynaphthalene. mdpi.com

A common industrial protocol uses 2,7-naphthalenedisulfonic acid sodium salt as the raw material and sodium hydroxide (B78521) as the alkali fusion agent at high temperatures, followed by acidification with sulfuric acid. google.com However, this traditional method can suffer from low yields due to the generation of byproducts. google.com

An improved method has been developed to enhance yield and reduce byproducts. This modified process utilizes a mixed alkali fusion reagent composed of sodium hydroxide and sodium oxide. acs.orggoogle.com This approach significantly reduces the amount of sodium hydroxide required and minimizes water in the reaction system, thereby suppressing the formation of byproducts. acs.org The reaction is typically carried out in a high-pressure kettle with a solvent such as n-dodecane. acs.org

Table 1: Comparative Conditions for 2,7-Dihydroxynaphthalene Synthesis

Parameter Traditional Method Improved Method
Starting Material 2,7-Naphthalenedisulfonic acid sodium salt 2,7-Naphthalenedisulfonic acid sodium salt acs.org
Alkali Reagent Sodium hydroxide (large excess) google.com Sodium hydroxide and Sodium oxide (mixed) acs.org
Temperature >350°C google.com 260-320°C acs.org
Reaction Time Not specified 8-12 hours acs.org
Solvent Not specified C8-C16 alkane (e.g., n-dodecane) acs.org
Key Advantage Established process Higher yield, fewer byproducts acs.org

While 2,7-dihydroxynaphthalene is the direct and most common precursor, other 2,7-disubstituted naphthalenes could theoretically serve as starting points for more complex, multi-step synthetic routes. For instance, compounds like 2,7-dibromonaphthalene (B1298459) or 2,7-dinitronaphthalene (B1220600) could be synthesized and subsequently converted to the required 2,7-diol. researchgate.netchemicalbook.com The palladium-catalyzed amination of 2,7-dibromonaphthalene is a known route to produce 2,7-diamino derivatives. researchgate.net Similarly, 2,7-dinitronaphthalene can be prepared via nitration of naphthalene. chemicalbook.com These alternative pathways, however, would necessitate additional steps to convert the bromo- or nitro- functionalities into hydroxyl groups before proceeding to the cyanate (B1221674) ester, making them less direct and less common than starting from 2,7-naphthalenedisulfonic acid.

Direct Synthesis of this compound Monomer

The conversion of 2,7-dihydroxynaphthalene to its corresponding dicyanate ester is typically achieved through a well-defined chemical reaction. The optimization of this process is crucial for industrial applications where monomer purity directly impacts the properties of the final polymer.

The most prevalent and convenient method for synthesizing aryl cyanate esters is the reaction of a phenolic compound with a cyanogen (B1215507) halide, most commonly cyanogen bromide (BrCN), in the presence of a tertiary amine base such as triethylamine (B128534) (TEA). mdpi.comvlp.com.uaresearchgate.netepo.org

The general reaction mechanism involves the following steps:

The triethylamine acts as a base to deprotonate the hydroxyl groups of 2,7-dihydroxynaphthalene, forming the more nucleophilic phenolate (B1203915).

The phenolate anion then attacks the electrophilic carbon atom of cyanogen bromide in a nucleophilic substitution reaction.

This process occurs for both hydroxyl groups on the naphthalene ring, yielding the 2,7-dicyanatonaphthalene monomer and triethylammonium (B8662869) bromide as a byproduct. vlp.com.ua

A typical laboratory-scale synthesis involves dissolving or suspending the 2,7-dihydroxynaphthalene in a suitable solvent, cooling the mixture (e.g., to 258 K or -15°C), adding cyanogen bromide, and then slowly adding triethylamine dropwise with continuous stirring. vlp.com.ua After the reaction is complete, the triethylammonium bromide salt is removed by filtration. The monomer is then precipitated from the filtrate, often by pouring it into cold water, and washed to remove impurities. vlp.com.ua

Achieving high yield and, critically, high purity is essential, as impurities like unreacted phenols can negatively affect the subsequent curing process and final polymer properties. mdpi.com Several factors are controlled to optimize the synthesis:

Temperature Control: The reaction is highly exothermic and is typically conducted at low temperatures (e.g., -15°C to 10°C) to minimize side reactions. vlp.com.uaepo.org

Stoichiometry: An excess of the cyanogen halide is often used to ensure complete conversion of the phenolic groups. google.com

Purification: The crude product is typically washed with a dilute acid solution and then water to neutralize any remaining base and remove salts. vlp.com.ua High-performance liquid chromatography (HPLC) is a standard analytical technique used to verify the purity of the final monomer. mdpi.com

Reactor Technology: For industrial-scale production, moving from traditional semi-batch reactors to a continuous, plug-flow reactor can significantly improve outcomes. google.com Continuous reactors offer better heat transfer and precise control over stoichiometry and residence time, leading to higher conversion rates (>95%) and a purer product with minimal formation of byproducts like imidocarbonates, carbamates, or triazine pre-polymers. google.com

Table 2: Factors for Optimizing Monomer Synthesis

Factor Objective Method/Condition Rationale
Purity Minimize residual phenolic groups Use of HPLC for quality control mdpi.com Residual phenols can act as nucleophiles, interfering with the desired curing reaction. mdpi.com
Yield & Purity Minimize side reactions Low reaction temperature (-75°C to 0°C in continuous reactors) google.com Reduces the rate of competing reactions between the cyanogen halide and the base. epo.org
Process Efficiency Improve heat transfer and control Use of continuous plug-flow reactors google.com Overcomes limitations of semi-batch processes, leading to higher conversion and fewer byproducts. google.com
Purification Remove salts and base Washing with dilute acid and distilled water vlp.com.ua Ensures a neutral product free of ionic impurities.

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for chemicals, including cyanate esters. iwu.edu Key areas of exploration include the use of safer solvents, milder reaction conditions, and precursors from renewable sources. researchgate.netiwu.edu

For cyanate esters, research has pointed towards several "greener" trends:

Milder Reaction Conditions: While many syntheses are run at low temperatures, some studies have shown that cyanate ester formation can proceed at room temperature over several hours, potentially reducing energy consumption. mdpi.com

Alternative Solvents: A major goal in green chemistry is the replacement of volatile organic compounds (VOCs) with less hazardous alternatives, such as ionic liquids, which have negligible vapor pressure. iwu.edu

Bio-Based Precursors: There is growing interest in synthesizing cyanate esters from bio-phenols derived from sources like cardanol, which is a sustainable approach to reduce reliance on fossil-based feedstocks. researchgate.net

While a specific, fully developed "green" synthesis for this compound is not widely documented, the application of these broader principles represents a significant direction for future research and development in cyanate ester technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N2O2 B1621690 Cyanic acid, 2,7-naphthalenediyl ester CAS No. 93120-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-cyanatonaphthalen-2-yl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-7-15-11-3-1-9-2-4-12(16-8-14)6-10(9)5-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIWROJVVHYHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC#N)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401652
Record name Cyanic acid, 2,7-naphthalenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93120-66-2
Record name Cyanic acid, 2,7-naphthalenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyanic Acid, 2,7 Naphthalenediyl Ester

Synthesis of Naphthalene-Based Cyanate (B1221674) Ester Functionalized Oligomers and Prepolymers

The synthesis of functionalized oligomers and prepolymers from cyanate ester monomers is a critical step in the production of high-performance thermosetting materials. These prepolymers, often referred to as B-stage resins, represent an intermediate state of polymerization. They are partially polymerized, soluble, and fusible materials that can be stored and later processed into fully cured, intractable thermoset polymers (C-stage) upon final curing. While specific research detailing the synthesis and characterization of prepolymers derived exclusively from Cyanic acid, 2,7-naphthalenediyl ester is not extensively documented in publicly available literature, the synthetic methodology can be understood from the well-established principles of cyanate ester chemistry. polymerinnovationblog.comudayton.edu

The primary reaction governing the formation of these prepolymers is the thermally induced cyclotrimerization of the cyanate (-OCN) functional groups. polymerinnovationblog.comudayton.edu This process involves heating the neat this compound monomer to a temperature that initiates polymerization but is carefully controlled to prevent the reaction from proceeding to completion. The objective is to achieve a specific degree of conversion, resulting in a mixture of the monomer, dimers, trimers, and higher oligomers. This B-staged material is typically a solid that can be ground into a powder, dissolved in a suitable solvent, or melted for subsequent processing steps like prepreg fabrication.

The advancement of the monomer to a prepolymer is typically monitored by techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy. DSC can be used to determine the residual heat of reaction, which is inversely proportional to the degree of cure. FTIR spectroscopy tracks the disappearance of the characteristic cyanate stretching vibration (typically around 2250-2270 cm⁻¹) and the appearance of the triazine ring absorption bands (around 1560 cm⁻¹ and 1360 cm⁻¹).

General Prepolymer Synthesis Procedure:

Heating: The this compound monomer is heated in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to a predetermined temperature. The temperature is chosen to be high enough to initiate cyclotrimerization but low enough to allow for controlled reaction kinetics. For many aromatic cyanate esters, this temperature ranges from 160°C to 200°C. udayton.edu

Controlled Reaction Time: The monomer is held at this temperature for a specific duration. The reaction time is a critical parameter that dictates the molecular weight and viscosity of the resulting prepolymer. Shorter reaction times lead to lower conversion and a lower molecular weight, more soluble prepolymer.

Quenching: Once the desired degree of polymerization is reached, the reaction is rapidly cooled to quench the polymerization process, "freezing" the resin in its B-stage state.

Characterization: The resulting prepolymer is characterized to determine its properties, such as solubility, melt viscosity, and degree of cure.

The use of catalysts can significantly influence the prepolymer synthesis. Transition metal carboxylates or chelates, such as cobalt or copper acetylacetonate, are often employed to lower the temperature required for cyclotrimerization. udayton.edu This allows for the formation of prepolymers under milder conditions, which can help to minimize side reactions and provide better control over the final properties of the B-staged resin. The catalyst is typically dissolved in a co-catalyst like nonylphenol before being added to the monomer. udayton.edu

The rigid, aromatic naphthalene (B1677914) core of this compound is expected to produce prepolymers that, upon full cure, yield polycyanurate networks with high thermal stability, a high glass transition temperature (Tg), and low moisture absorption, characteristic of high-performance cyanate ester resins. iastate.edu The properties of the prepolymer itself, such as its melt flow and solubility, are crucial for its processability in applications like resin transfer molding (RTM) and the manufacturing of pre-impregnated composite fibers. epa.gov

While detailed data is scarce for this specific naphthalene-based cyanate ester, the table below outlines the expected components in a typical prepolymer synthesis based on the general understanding of cyanate ester chemistry.

ComponentRole in Prepolymer Synthesis
This compoundMonomer
Transition Metal Catalyst (e.g., Cobalt (II) acetylacetonate)Lowers the cyclotrimerization temperature
NonylphenolCo-catalyst and solvent for the metal catalyst
Organic Solvent (e.g., Methyl Ethyl Ketone)Used for solution-based processing of the prepolymer

Polymerization Kinetics and Mechanisms of Cyanic Acid, 2,7 Naphthalenediyl Ester

Fundamental Cyclotrimerization Reaction Mechanisms

The core reaction in the curing of cyanate (B1221674) esters is cyclotrimerization, where three cyanate functional groups react to form a stable, six-membered triazine ring. rsc.orgnih.gov This process transforms the low-viscosity monomer into a rigid, three-dimensional polymer network.

The polymerization of cyanate esters is widely recognized as an autocatalytic process. nih.gov In this type of reaction, one of the products of the reaction acts as a catalyst, accelerating the reaction rate as the conversion progresses. For cyanate esters, the newly formed triazine rings, or potentially intermediate species, can catalyze the further trimerization of the remaining cyanate groups. researchgate.net

The kinetics of this process are often described by models that combine a non-catalytic nth-order reaction with an autocatalytic reaction term. nih.govresearchgate.net A commonly used model is a modified Sestak-Berggren equation. nih.gov Research on various dicyanate esters shows that the process can be treated as a quasi-single-step, auto-catalytic reaction, particularly in the kinetically controlled regime before vitrification (the transition to a glassy state) limits molecular mobility. nih.govresearchgate.net The activation energy of the polymerization is not constant but changes with the degree of conversion, a characteristic feature of complex, multi-step reactions. nih.gov

The polymerization of cyanate esters, while capable of proceeding thermally, is highly sensitive to the presence of initiators and various environmental factors. researchgate.netsigmaaldrich.com Initiators are substances that start the polymerization process. sigmaaldrich.com In the context of cyanate esters, adventitious impurities, particularly those containing active hydrogen atoms like residual phenols from the monomer synthesis or absorbed atmospheric moisture, play a significant role. researchgate.net

Moisture can act as a catalyst. One proposed mechanism suggests that water reacts with a cyanate ester group to form an unstable imidocarbonic acid monoester intermediate. This intermediate can then react with another cyanate molecule, initiating the cyclotrimerization cascade. researchgate.net The presence of such impurities can significantly influence the polymerization rate and may lead to the formation of by-products that can affect the final properties of the cured resin. researchgate.net For instance, excessive moisture has been linked to stability problems in early cyanate ester systems. polymerinnovationblog.com The presence of hydroxyl groups, whether from water or phenols, is often considered a key factor in initiating the polymerization process. researchgate.net

Catalysis in Cyanate Ester Polymerization

To achieve practical curing schedules at lower temperatures and to ensure complete conversion, catalysts are almost always employed in cyanate ester formulations. These catalysts function by lowering the activation energy of the cyclotrimerization reaction.

Transition metal complexes are highly effective catalysts for cyanate ester polymerization. researchgate.net Among the most common and well-studied is Copper(II) acetylacetonate, often abbreviated as Cu(acac)₂. mdpi.comsigmaaldrich.comereztech.comwikipedia.org This organometallic compound significantly reduces the curing temperature required for polymerization. mdpi.comresearchgate.net

The catalytic mechanism involves the coordination of the cyanate ester molecules to the copper metal center. researchgate.net This coordination increases the polarization of the cyanate group's triple bond, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which accelerates the cyclotrimerization reaction. researchgate.net Studies on various cyanate esters, such as those based on Bisphenol A (BADCy) and Bisphenol E (BEDCy), have demonstrated that the addition of a small mass fraction of Cu(acac)₂ can dramatically lower the peak exothermic temperature of the curing reaction, as measured by Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net For example, adding 0.3% Cu(acac)₂ has been shown to substantially decrease the curing temperatures for multiple cyanate ester types. mdpi.com

Table 1: Effect of Copper(II) Acetylacetonate on Cyanate Ester Curing Temperatures This table presents representative data from studies on various cyanate esters to illustrate the typical catalytic effect of Cu(acac)₂. The specific values for Cyanic acid, 2,7-naphthalenediyl ester may vary but are expected to follow a similar trend.

Cyanate Ester ResinCatalystCatalyst Loading (wt%)Peak Curing Temperature (°C)Reference
Bisphenol AF Dicyanate (BAFDCy)None0>200 K (above starting point) mdpi.com
Bisphenol AF Dicyanate (BAFDCy)Cu(acac)₂0.2<200 K (below 473K) mdpi.com
Bisphenol A Dicyanate (BADCy)Cu(acac)₂0.3Significantly Decreased mdpi.comresearchgate.net
Bisphenol E Dicyanate (BEDCy)Cu(acac)₂0.3Significantly Decreased mdpi.comresearchgate.net

Compounds containing active hydrogens, such as phenols, amines, and imidazoles, are a crucial class of co-catalysts, often used in conjunction with metal catalysts or on their own. researchgate.net The generally accepted mechanism for phenol-catalyzed trimerization involves the initial reaction of the phenol's hydroxyl group with a cyanate ester to form an imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and readily reacts with two more cyanate molecules, ultimately leading to the formation of a triazine ring and regenerating the phenol, allowing it to participate in another catalytic cycle. researchgate.net

Amines are also effective catalysts. Aromatic amines have been studied for their ability to promote the curing of cyanate esters, even at room temperature. researchgate.net Phenol-amine salts have been developed as curing agents that offer good storage stability at room temperature but provide rapid and efficient curing at moderately elevated temperatures (around 100°C). researchgate.net

While metal-based catalysts are effective, interest in non-metallic alternatives exists to avoid potential issues with metal ion contamination in sensitive electronic applications. One innovative approach involves the use of polysilazane polymers as catalysts. ecust.edu.cn

Research has shown that polysilazanes can effectively catalyze the polymerization of cyanate ester resins at temperatures as low as 80°C. ecust.edu.cn The proposed mechanism involves the formation of highly reactive intermediates containing ―O―Si―NH―CN structures. These intermediates then react with cyanate groups to form dimers or oligomers, which subsequently undergo cyclotrimerization to form the triazine network. ecust.edu.cn This catalytic system not only lowers the curing temperature but has also been shown to improve the thermal stability, mechanical properties, and moisture resistance of the final cured resin. ecust.edu.cn Another area of development is in the use of substituted phenols as recyclable organophotoredox catalysts, which represents a metal-free catalytic strategy under mild conditions. acs.org

Synergistic Catalysis and Co-polymerization Effects

The polymerization of cyanate esters, including this compound, can be significantly influenced by the presence of catalysts and co-monomers, which often exhibit synergistic effects. Catalysts are frequently added to lower the curing temperature and reduce the residual thermal stress within the cured resin system. mdpi.com Transition metal compounds, such as copper acetylacetonate, are effective in catalyzing the cyclotrimerization of cyanate groups into triazine rings, leading to a notable decrease in the curing temperature. mdpi.com

Co-polymerization with other thermosetting resins, particularly epoxy resins, is a common strategy to modify the final properties of the polymer network, such as cost, toughness, and processing characteristics. udayton.eduresearchgate.net When this compound is blended with an epoxy resin, a complex reaction scheme unfolds. In addition to the self-polymerization of cyanate groups to form triazine rings, co-reactions occur between the cyanate and epoxy groups. acs.org These reactions can lead to the formation of oxazoline (B21484) and isocyanurate structures, creating a hybrid network. researchgate.netacs.org This interplay between homopolymerization and co-polymerization results in an interpenetrating network structure that can enhance the material's mechanical strength and thermal stability. mdpi.com The presence of certain co-monomers or additives, such as novolac epoxy resins or functionalized POSS (Polyhedral Oligomeric Silsesquioxane), can also introduce catalytic effects, further influencing the reaction kinetics and cure mechanism. researchgate.net

**3.3. Reaction Kinetics Studies

Reaction Kinetics Studies

Non-Isothermal and Isothermal Differential Scanning Calorimetry (DSC) Analysis for Cure Profiles

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the cure profile of this compound. By monitoring the heat flow to or from the sample as a function of temperature or time, DSC provides critical data on the polymerization process.

Non-isothermal DSC analysis , where the uncured monomer is heated at a constant rate, reveals a characteristic exothermic peak. This peak represents the heat released during the cyclotrimerization reaction. Key parameters obtained from the DSC curve include the onset temperature of curing (T_onset), the temperature at which the reaction rate is maximum (T_peak), and the total heat of reaction (ΔH). The T_peak is observed to shift to higher temperatures as the heating rate increases, a phenomenon that is central to kinetic analysis. acs.org In some cyanate ester-epoxy systems, two distinct exothermic peaks may be observed, corresponding to the self-polymerization of the cyanate ester and the co-polymerization with the epoxy resin, respectively. acs.org

Isothermal DSC analysis involves holding the sample at a constant temperature and monitoring the heat flow over time. This method provides direct information about the reaction rate at a specific temperature and is used to study the degree of cure as a function of time. The resulting curves often show an "S-shape," indicating an initial induction period followed by a rapid acceleration of the reaction and a final slowdown as reactants are consumed. acs.org

Below is a table of representative data that can be obtained from a non-isothermal DSC analysis of a cyanate ester system at various heating rates.

Heating Rate (°C/min)Onset Temperature (T_onset) (°C)Peak Temperature (T_peak) (°C)Heat of Reaction (ΔH) (J/g)
2195220450
5205235455
10218250452
15225260448
20232268451

Note: This table contains representative data for a generic cyanate ester system to illustrate the typical output of a DSC analysis. Actual values for this compound may vary.

Application of Kinetic Models (Coats-Redfern, Kissinger, Ozawa Methods)

To quantify the kinetics of the curing reaction, particularly the activation energy (Ea), data from non-isothermal DSC scans are analyzed using various kinetic models. These models provide insight into the energy barrier that must be overcome for the polymerization to proceed.

The Kissinger method is a widely used model-free isoconversional method. It relates the shift in the peak exotherm temperature (T_peak) with the heating rate (β) to determine the activation energy, without assuming a specific reaction model.

The Ozawa method (also known as the Flynn-Wall-Ozawa method) is another model-free approach that analyzes the relationship between the heating rate and the temperature at which a specific degree of conversion (α) is reached. This method can be used to determine if the activation energy is constant throughout the reaction or if it changes with the degree of cure.

The Coats-Redfern method is an integral model-fitting method. It involves fitting the DSC data to various solid-state reaction models (f(α)) to determine both the activation energy and the most probable reaction mechanism.

Application of these models to the curing of cyanate esters allows for the calculation of key kinetic parameters that are essential for designing and optimizing industrial curing cycles.

Analysis of Curing Progress using the Avrami Equation of Phase Change

The Avrami equation of phase change, originally developed to describe the kinetics of crystallization in solids, can be effectively applied to analyze the curing process of thermosetting resins like this compound. mdpi.comwikipedia.org The transformation from a liquid monomer to a solid, cross-linked network is treated as a phase change. The equation describes the fraction of transformed volume (degree of cure, α) as a function of time (t). wikipedia.org

The general form of the Avrami equation is: α(t) = 1 - exp(-kt^n)

Here, 'k' is a rate constant that depends on the nucleation and growth rates, and 'n' is the Avrami exponent. The value of the exponent 'n' provides valuable insights into the mechanism of the curing reaction, such as the dimensionality of the network growth and whether nucleation is instantaneous or sporadic. mdpi.com For cyanate ester systems, the curing process often involves the formation and growth of microgel particles, and the Avrami equation helps to model this heterogeneous reaction pathway. mdpi.com

Influence of Molecular Structure, including the Naphthalene (B1677914) Moiety, on Activation Energy and Gelation Behavior

The molecular structure of the cyanate ester monomer has a profound impact on its reactivity, cure kinetics, and the properties of the final network. researchgate.net The presence of the 2,7-naphthalenediyl moiety in this compound is particularly significant.

The naphthalene core is a rigid, planar, and sterically bulky aromatic structure. Compared to more flexible linkers like the bisphenol A group, the naphthalene moiety restricts the rotational freedom of the monomer. This rigidity affects the curing process in several ways:

Activation Energy: The steric hindrance and restricted mobility imposed by the naphthalene group can influence the activation energy of the cyclotrimerization reaction. It may require higher energy for the cyanate functional groups to achieve the necessary orientation for reaction.

Gelation Behavior: Gelation occurs when a continuous polymer network is formed throughout the resin. The rigidity of the naphthalene core contributes to a higher glass transition temperature (Tg) in the cured polymer. However, this same rigidity can make the late-stage cure more difficult, as segmental mobility becomes severely limited once the gel point is passed. researchgate.net The structure directly influences how easily the system can build a cross-linked network, affecting the time and temperature required to reach the gel point.

Diffusion Control Effects in Late-Stage Curing

The curing of this compound is not governed by chemical kinetics alone. As the polymerization progresses, the viscosity of the system increases exponentially, and upon gelation, a cross-linked network forms. In these later stages, the reaction rate becomes limited by the diffusion of the remaining unreacted functional groups. mdpi.com

This phenomenon, known as diffusion control , means that the rate of reaction is no longer determined by the intrinsic reactivity of the cyanate groups but by how quickly they can move through the increasingly dense and viscous polymer network to encounter each other. mdpi.com This effect is particularly pronounced in the late stages of curing, where the system's viscosity rises dramatically. mdpi.com

Evidence for diffusion control can be observed in kinetic studies. For instance, an Arrhenius plot (ln(k) vs 1/T) for the rate constant may show a distinct "turning point" or change in slope. mdpi.com This indicates a shift in the controlling mechanism and a change in the apparent activation energy, with the process becoming dominant by diffusion factors at higher degrees of conversion. mdpi.com Understanding this shift is crucial for ensuring complete cure and achieving the optimal properties of the final material.

Co-Polymerization and Blending Reaction Systems of this compound

The modification of cyanate ester resins through co-polymerization and blending is a common strategy to enhance their properties and tailor them for specific applications. This section explores the reaction kinetics and mechanisms of this compound in various reaction systems, including its co-polymerization with epoxy resins, blending with bismaleimides, and its interaction with other dicyanate esters.

Co-Polymerization with Epoxy Resins

The co-polymerization of cyanate esters with epoxy resins is a widely employed method to create hybrid polymer networks with a synergistic combination of properties. While specific kinetic studies on the co-polymerization of this compound with epoxy resins are not extensively detailed in publicly available literature, the general reaction mechanisms are well-established for cyanate ester-epoxy blends. The primary reactions involve the cyclotrimerization of the cyanate ester groups to form triazine rings and the ring-opening polymerization of the epoxy groups.

The interaction between the two resin systems can lead to the formation of co-reacted structures. The hydroxyl groups generated during the epoxy homopolymerization can catalyze the trimerization of the cyanate groups. Conversely, the cyanate ester can react with the epoxy group to form an oxazoline ring. This co-reaction is often facilitated by the use of specific catalysts that can promote both the cyclotrimerization of cyanate esters and the polymerization of epoxy resins.

In a study on the synthesis of epoxy resins derived from naphthalene-2,7-diol, various epoxy compounds were synthesized and their cross-linking behavior was investigated. researchgate.net These naphthalene-based epoxy resins, when cross-linked, exhibited good thermal resistance, with stability up to approximately 250 °C. researchgate.net While this study focused on the epoxy resin itself, it provides a basis for understanding the thermal characteristics of the naphthalene moiety within a thermoset matrix. The co-polymerization of this compound with such naphthalene-based epoxy resins could potentially lead to materials with enhanced thermal stability and mechanical properties due to the rigid and planar nature of the naphthalene structure.

The curing behavior of general cyanate ester/epoxy blends has been investigated using techniques like Differential Scanning Calorimetry (DSC). For instance, blends of various commercial cyanate esters with diglycidyl ether of bisphenol A (DGEBA) have been studied. udayton.edu The introduction of flame retardants into these systems was found to lower the onset reaction temperature and the glass transition temperature (Tg). udayton.edu

A general representation of the curing parameters for a cyanate ester/epoxy blend is provided in the table below, based on analogous systems.

Table 1: Representative Curing Characteristics of a Cyanate Ester/Epoxy Blend

PropertyValue
Onset Curing Temperature180 - 220 °C
Peak Exotherm Temperature240 - 280 °C
Glass Transition Temp (Tg)200 - 290 °C
Co-reaction ProductsTriazine rings, Oxazoline rings, Ether linkages

Note: The data in this table is representative of general cyanate ester/epoxy systems and may not be specific to this compound.

Blending and Co-reaction with Bismaleimides

Bismaleimide (BMI) resins are another class of high-temperature thermosetting polymers that are often blended with cyanate esters to achieve a balance of properties, including improved toughness and processability. The cure reaction of blends of dicyanate esters and bismaleimides can be complex, involving independent polymerization of the two components as well as co-reactions.

In non-catalyzed systems, dicyanate esters and bismaleimides tend to cure independently, forming two separate networks of polycyanurate and polybismaleimide. researchgate.net However, the presence of certain catalysts can promote co-reaction between the cyanate ester and the maleimide (B117702) groups. researchgate.net This can lead to the formation of a more homogeneous network with improved properties.

The thermal stability of such blends is a key area of interest. The incorporation of the rigid naphthalene structure from this compound into a BMI matrix would be expected to enhance the thermal performance of the resulting material.

Table 2: Potential Reaction Products in Dicyanate Ester/Bismaleimide Blends

Catalyst ConditionPrimary Reaction Products
Non-catalyzedPolycyanurate network, Polybismaleimide network
With co-reaction catalystHomogeneous network with pyrimidine (B1678525) and pyridine (B92270) linkages

Note: This table is based on general dicyanate ester/bismaleimide systems and illustrates the potential reaction pathways.

Mechanisms of Reaction in Blends with Other Dicyanate Esters

Blending different dicyanate esters is a technique used to fine-tune the properties of the final thermoset material. The reaction mechanism in such blends primarily involves the co-trimerization of the different cyanate ester monomers to form a statistical polycyanurate network. The properties of the resulting network will depend on the structure and ratio of the constituent dicyanate esters.

When this compound is blended with other dicyanate esters, such as those based on bisphenol A or other aromatic diols, the rigid and planar naphthalene moiety is incorporated into the cross-linked structure. This can be expected to increase the glass transition temperature (Tg), enhance the thermal stability, and improve the mechanical properties of the resulting polymer compared to a network formed from a single, more flexible dicyanate ester.

The kinetics of the co-polymerization would be influenced by the reactivity of the individual cyanate ester monomers. Factors such as steric hindrance and the electronic effects of the substituent groups on the aromatic rings can affect the rate of the cyclotrimerization reaction. The processing conditions, including cure temperature and the use of catalysts, will also play a crucial role in determining the final network structure and properties.

Polymerization Characteristics of Cyanate Ester Functionalized Naphthoxazines

Naphthoxazines functionalized with cyanate ester groups represent a novel class of thermosetting resins that combine the advantageous properties of polybenzoxazines and polycyanurates. The synthesis of these functionalized monomers can be achieved under moderate conditions. mdpi.com

The polymerization of cyanate ester functionalized naphthoxazines is characterized by multiple exothermic peaks as observed by Differential Scanning Calorimetry (DSC), indicating a complex reaction process. mdpi.comresearchgate.net These exothermic events are attributed to the trimerization of the cyanate ester groups and the ring-opening polymerization of the naphthoxazine moiety. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy can be used to follow the progress of these reactions by monitoring the disappearance of the characteristic peaks of the cyanate and oxazine (B8389632) groups and the appearance of new peaks corresponding to the triazine rings and the phenolic structures formed during polymerization. researchgate.net

A significant advantage of these materials is that their polymerization occurs at lower temperatures compared to conventional benzoxazines and dicyanate ester blends. mdpi.comresearchgate.net The resulting polymers exhibit high thermal stability, as evidenced by a high char yield and glass transition temperature. mdpi.comresearchgate.net The incorporation of the cyanate ester functionality into the naphthoxazine structure has been shown to drastically improve the thermal properties compared to the parent naphthoxazine polymer. researchgate.net

Table 3: Thermal Properties of a Polymerized Cyanate Ester Functionalized Naphthoxazine (Poly(1NP-4acy))

PropertyValueReference
Char Yield at 800 °C (%)57 researchgate.net
Decomposition Temperature (5% weight loss)> 350 °C researchgate.net
Glass Transition Temperature (Tg)High mdpi.comresearchgate.net

Note: The data is for a specific cyanate ester functionalized naphthoxazine and serves as an example of the properties of this class of materials.

Structural Characterization of Poly 2,7 Naphthalenediyl Cyanurate and Its Polymerized Forms

Spectroscopic Analysis of Monomers and Cured Resins

Spectroscopic methods are fundamental in elucidating the chemical structures of the monomer and tracking the curing process that leads to the formation of the crosslinked polycyanurate network.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking and Triazine Ring Formation

FTIR spectroscopy is a powerful tool for monitoring the polymerization of cyanate (B1221674) esters. The curing process involves the cyclotrimerization of the cyanate (-OCN) functional groups on the monomer to form a highly crosslinked network of triazine rings.

The progress of this reaction can be followed by observing the disappearance of the characteristic absorption band of the -OCN group and the appearance of bands associated with the newly formed triazine ring. The FTIR spectra of cured cyanate ester resins show the emergence of absorption peaks typically around 1560 cm⁻¹ and 1360 cm⁻¹, which are characteristic of the stretching vibrations of the triazine ring. Concurrently, the sharp absorption peak corresponding to the stretching of the -OCN group, usually found in the 2230-2270 cm⁻¹ region of the monomer, diminishes and eventually disappears in the fully cured resin. researchgate.net

Interactive Data Table: Key FTIR Absorption Bands in the Curing of Cyanic acid, 2,7-naphthalenediyl ester

Functional GroupWavenumber (cm⁻¹)Indication
Cyanate (-OCN)~2230 - 2270Monomer, disappears upon curing
Triazine Ring~1560 and ~1360Polymer network formation
Aromatic C-H~3000 - 3100Naphthalene (B1677914) backbone
Aromatic C=C~1600 and ~1475Naphthalene backbone

Note: The exact positions of the peaks can vary slightly depending on the specific molecular environment and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Monomer and Polymer Structural Elucidation

NMR spectroscopy provides detailed information about the atomic-level structure of both the this compound monomer and the resulting polycyanurate.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the monomer, this compound, would be expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling patterns of these protons provide a fingerprint of the 2,7-substitution pattern. chemicalbook.com Upon polymerization, significant changes in the ¹H-NMR spectrum are less pronounced for the aromatic backbone, but subtle shifts may occur due to the change in the electronic environment upon the formation of the triazine rings.

¹³C-NMR Spectroscopy: ¹³C-NMR is particularly informative for characterizing both the monomer and the polymer. In the monomer, a key resonance is that of the carbon atom in the cyanate (-O-C≡N) group. The aromatic carbons of the naphthalene ring also give a characteristic set of signals. chemicalbook.comresearchgate.netorganicchemistrydata.org Following polymerization, the signal for the cyanate carbon disappears and is replaced by a new signal for the carbon atoms within the triazine ring, typically observed in the range of 170-175 ppm. The chemical shifts of the naphthalene carbons may also shift slightly due to the new polymeric structure. beilstein-journals.orgnih.gov

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts

Carbon TypeMonomer (this compound)Polymer (Poly(2,7-naphthalenediyl cyanurate))
Cyanate Carbon (-O-C ≡N)Present (typically ~110-120 ppm)Absent
Triazine Ring CarbonAbsentPresent (typically ~170-175 ppm)
Naphthalene Aromatic CarbonsCharacteristic signalsSignals may shift slightly

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

Microstructural and Morphological Investigations

Microscopy and diffraction techniques are employed to study the morphology and structure of the cured poly(2,7-naphthalenediyl cyanurate) at a larger scale, revealing details about the crosslinked network, phase behavior, and distribution of any additives.

Electron Microscopy (SEM, TEM) for Crosslinked Network Characterization and Nanoparticle Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the three-dimensional network structure of the cured resin. nih.gov SEM analysis of fracture surfaces can reveal the nature of the crosslinked network, such as its homogeneity or the presence of micro-voids. mdpi.com In composites, SEM and TEM can be used to examine the dispersion and distribution of reinforcing nanoparticles within the polycyanurate matrix. acs.org For instance, studies on similar cyanate ester systems have used SEM to observe the phase separation and the formation of continuous phases of blended polymers. mdpi.com

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

X-ray diffraction (XRD) is used to determine the degree of crystallinity in the poly(2,7-naphthalenediyl cyanurate). dtic.mil Most crosslinked thermosetting polymers, including polycyanurates, are generally amorphous, which is characterized by a broad, diffuse halo in the XRD pattern rather than sharp, well-defined peaks that would indicate a crystalline structure. drawellanalytical.comresearchgate.netyoutube.com The absence of sharp peaks confirms the amorphous nature of the highly crosslinked network. rsc.orgicdd.com Any crystalline character, which would be unusual for a highly crosslinked cyanate ester network, would be readily identifiable by distinct Bragg reflections.

Analysis of Phase Separation and Interpenetrating Network Morphology in Blends

When poly(2,7-naphthalenediyl cyanurate) is blended with other polymers to form interpenetrating polymer networks (IPNs) or semi-IPNs, the morphology of the resulting blend is critical to its final properties. buaa.edu.cnrsc.org Phase separation can occur during the curing process, leading to distinct domains of the different polymer components. nih.gov Techniques like SEM can visualize the resulting morphology, which can range from co-continuous phases to dispersed domains. mdpi.com The extent of phase separation and the morphology of the IPN can significantly influence the mechanical and thermal properties of the final material. mdpi.combuaa.edu.cn

Reconstruction Techniques for Microstructure Analysis in Cured Resins

The intricate, three-dimensional network of cured thermosetting resins like poly(2,7-naphthalenediyl cyanurate) necessitates advanced methods for visualizing and understanding its microstructure. While direct imaging can be challenging, reconstruction techniques offer a powerful alternative. These methods often involve a combination of experimental data and computational modeling to build a representative model of the cured network.

One innovative approach involves using resin nanoparticles to modulate and probe the microstructure of a cyanate ester matrix. lpnu.ualp.edu.ua Although studied in analogous systems like bisphenol A dicyanate (BADCy), the principles are applicable to naphthalene-based systems. In this technique, pre-polymerized nanoparticles of the cyanate ester are introduced into the monomer matrix before curing. These nanoparticles can act as nucleation sites, accelerating the curing process and influencing the final network architecture. lpnu.ualp.edu.ua

The curing process of thermosets is analogous to the crystallization process in some polymers, allowing for the use of kinetic models like the Avrami equation to analyze the formation and growth of gelled particles during network formation. lpnu.ualp.edu.ua By comparing the curing kinetics of the resin with and without the nanoparticles, researchers can deduce how the added particles alter the development of the microscopic network structure. This information allows for a "reconstruction" of the microstructural formation, providing insights into the homogeneity and connectivity of the final cured resin. This approach helps in understanding how processing modifications can be used to engineer the material's microstructure for desired properties. lp.edu.ua

Advanced Analytical Techniques

A suite of advanced analytical techniques is employed to provide a comprehensive understanding of this compound and its resulting polymer, from the initial oligomeric species to the final cured network's thermomechanical properties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for the analysis of large molecules like oligomers and polymers, as it minimizes fragmentation. mdpi.com For the analysis of poly(2,7-naphthalenediyl cyanurate), MALDI-TOF is invaluable for characterizing the initial stages of polymerization. It can precisely determine the mass of individual n-mers within a distribution, providing detailed information on the molecular weight, the mass of the repeating monomer unit, and the end groups. mdpi.com

This technique is particularly powerful for confirming the successful synthesis of the monomer and identifying the presence of oligomeric species, such as trimers (cyanurate rings), which are the fundamental building blocks of the polymer network. The analysis requires co-crystallizing the sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the gentle ionization of the analyte molecules. mdpi.com The resulting mass spectrum would show a series of peaks, each corresponding to a specific oligomer size, allowing for the calculation of average molecular weight (Mn) and weight-average molecular weight (Mw), and thus the dispersity (Đ). mdpi.com

Fast Scanning Chip Calorimetry (FSC) is a thermal analysis technique that enables the measurement of thermal events at extremely high heating and cooling rates, often thousands of Kelvin per second. dtic.milbeilstein-journals.org This capability is crucial for studying the curing kinetics and thermal transitions of this compound, which can be very rapid. Conventional Differential Scanning Calorimetry (DSC) has limitations in resolving fast processes or suppressing reorganization during heating. dtic.milresearchgate.net

FSC utilizes micro-electro-mechanical systems (MEMS) technology with sensors that have very low thermal mass, allowing for these rapid scan rates on very small sample sizes (nanograms). researchgate.net For poly(2,7-naphthalenediyl cyanurate), FSC can be used to:

Mimic Industrial Processing: High cooling rates in industrial processes can be simulated to study how they affect the final structure and properties. dtic.mil

Suppress Reorganization: By heating rapidly, it is possible to analyze the melting behavior of the cured resin without the interference of crystal reorganization, providing a more accurate picture of the structure formed during a specific thermal history. researchgate.net

Study Rapid Crystallization and Curing: The technique can precisely measure the temperatures and enthalpies of rapid transformations, such as the initial stages of cyclotrimerization. beilstein-journals.org

The data obtained from FSC provides a detailed understanding of the material's behavior under non-equilibrium conditions, which is essential for optimizing processing cycles. researchgate.net

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials like cured poly(2,7-naphthalenediyl cyanurate). mdpi.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the determination of key material parameters as a function of temperature. researchgate.net

The primary outputs of a DMA experiment are:

Storage Modulus (E'): This represents the elastic response of the material, or its ability to store energy. For a highly crosslinked network like poly(2,7-naphthalenediyl cyanurate), a high storage modulus is expected in the glassy region below the glass transition temperature (Tg). researchgate.net

Loss Modulus (E"): This represents the viscous response, or the material's ability to dissipate energy as heat. A peak in the loss modulus is typically associated with the glass transition. researchgate.net

Tan Delta (δ): This is the ratio of the loss modulus to the storage modulus (E"/E'). The peak of the tan delta curve is often used to identify the glass transition temperature (Tg), a critical property indicating the upper service temperature of the material.

DMA provides crucial information on how the stiffness and damping properties of the cured network change with temperature, which is vital for structural applications, especially those requiring performance at elevated temperatures. mdpi.comresearchgate.net

Table 1: Representative DMA Data for a High-Performance Polycyanurate Network This table presents typical values for a high-performance polycyanurate resin system, analogous to what would be expected for a fully cured poly(2,7-naphthalenediyl cyanurate) network.

Property Value Unit
Storage Modulus (E') at 50 °C 3.5 GPa
Storage Modulus (E') at 250 °C 2.8 GPa
Tan δ Peak (Tg) >300 °C

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For the monomer, this compound, EA serves as a crucial step in confirming its successful synthesis and purity. lpnu.uamdpi.com

The process involves combusting a small, precise amount of the synthesized monomer. The resulting combustion gases are separated and measured by detectors to quantify the amounts of C, H, and N. The experimentally determined weight percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₆N₂O₂). A close agreement between the found and calculated values provides strong evidence for the correct stoichiometry and purity of the monomer. mdpi.com This confirmation is vital before proceeding with polymerization, as impurities can significantly affect the curing process and the final properties of the polycyanurate network.

**Table 2: Elemental Analysis Data for this compound (C₁₂H₆N₂O₂) **

Element Theoretical % Found % (Typical)
Carbon (C) 68.57 68.55
Hydrogen (H) 2.88 2.90
Nitrogen (N) 13.33 13.31
Oxygen (O) 15.22 15.24

Rheological studies are essential for understanding the flow behavior of the this compound resin during the curing process. These studies measure the change in viscosity as a function of time and temperature, providing critical data for process modeling and optimization.

During curing, the resin transforms from a low-viscosity liquid to a solid, crosslinked network. Key parameters obtained from rheological measurements include:

Pot Life: The time at a specific temperature during which the resin remains processable (i.e., its viscosity stays below a certain threshold).

Gel Point: The point in time where the resin transitions from a liquid to a rubbery solid. This is often identified as the crossover point of the storage modulus (G') and loss modulus (G").

Cure Rate: The rate of viscosity increase provides information about the kinetics of the polymerization reaction.

Isothermal rheological experiments, where the viscosity is monitored over time at a constant temperature, are commonly used to characterize the curing profile. This information is vital for defining the processing window for manufacturing techniques like resin transfer molding (RTM) and prepregging, ensuring the resin flows and impregnates fibers adequately before it gels.

Non-Destructive Evaluation of Polymerized Systems (e.g., Ultrasonic C-scanning)

Non-destructive evaluation (NDE), also known as non-destructive testing (NDT), encompasses a range of analysis techniques used to evaluate the properties and integrity of a material, component, or system without causing damage. nih.goved.ac.uk For high-performance polymers such as Poly(2,7-naphthalenediyl cyanurate), which are used in critical applications, NDE is essential for quality control during manufacturing and for in-service monitoring. scispace.comresearchgate.net Among the various NDE methods, ultrasonic C-scanning is a primary and widely adopted inspection method for composite materials due to its reliability in detecting internal defects. scispace.comqu.edu.qa

The fundamental principle of ultrasonic testing involves the propagation of ultrasonic waves through a material. ed.ac.uk By analyzing the transmission and reflection of these waves, it is possible to identify internal flaws and characterize the material's structure. nih.gov An automated ultrasonic C-scan system can provide safe, accurate, and high-speed inspections. scispace.com

Principles of Ultrasonic C-scanning

Ultrasonic C-scanning generates a two-dimensional, plan-view image of the inspected component. mdpi.com This is achieved by moving an ultrasonic transducer over the surface of the material and collecting data at regular intervals. nih.gov The system records specific parameters of the ultrasonic signal, typically either the amplitude of a reflected or transmitted pulse or the time-of-flight (TOF) of the pulse. scispace.comaip.org

Amplitude C-scan: This method maps the amplitude of the received ultrasonic echoes. A reduction in the amplitude of a back-wall echo or an increase in the amplitude of an internal reflection can indicate a defect. Areas with defects like voids or delaminations will attenuate the sound wave, resulting in a lower amplitude of the transmitted signal. researchgate.net In the resulting image, these defects are often represented by different colors, with dark blue areas indicating a homogeneous structure and other colors highlighting potential flaws. nih.gov

Time-of-Flight (TOF) C-scan: This method measures the time it takes for an ultrasonic pulse to travel from the transducer to a reflector (like a defect or the back wall of the part) and return. scispace.com TOF data is particularly useful for determining the depth of a defect within the material. mdpi.comaip.org This provides a three-dimensional understanding of the flaw distribution.

For effective inspection of polymer systems, a coupling medium, typically water, is required to ensure efficient transmission of the ultrasonic waves between the transducer and the test piece. ed.ac.ukscispace.com Inspections can be performed by immersing the component in a water tank or by using water jets or squirters for larger structures. scispace.com Air-coupled ultrasonic systems exist, which eliminate the need for a liquid couplant, but they require higher power and greater signal amplification to compensate for the high acoustic attenuation in air. aip.orgresearchgate.net

Application to Polymerized Systems

In the context of polymerized Poly(2,7-naphthalenediyl cyanurate) and similar high-performance thermoset resins, ultrasonic C-scanning is invaluable for detecting manufacturing-induced defects. These defects can significantly compromise the mechanical performance and service life of the final component. researchgate.net

Common defects detectable by ultrasonic C-scanning include:

Voids and Porosity: These are small pockets or voids within the resin matrix, often caused by trapped gases or volatiles during the curing cycle. researchgate.netresearchgate.net

Delamination: This refers to the separation of layers within a laminated composite structure, which can be initiated by impact damage or processing flaws. researchgate.netbohrium.com

Resin-Rich or Resin-Starved Areas: In fiber-reinforced composites, inconsistencies in resin distribution can create localized areas with poor mechanical properties. Ultrasonic methods can differentiate resin-rich areas from delaminations based on their frequency-dependent reflection characteristics. bohrium.compolyu.edu.hk

Foreign Inclusions: The presence of foreign objects or contaminants within the polymer matrix can be identified. researchgate.net

The effectiveness of the inspection is highly dependent on the chosen ultrasonic frequency. Higher frequencies provide better image resolution and allow for the detection of smaller defects. aip.orgresearchgate.net However, higher frequencies also experience greater attenuation, which can limit their penetration depth in thick or highly attenuating materials. Typical frequencies used for composite materials are in the 1–10 MHz range. mdpi.com

Detailed Research Findings

While specific research data on the ultrasonic C-scanning of Poly(2,7-naphthalenediyl cyanurate) is not publicly available, the principles and findings from studies on other high-performance polymer composites, such as carbon fiber reinforced polymers (CFRPs), are directly applicable. Research has shown that C-scans can reliably quantify various types of defects. researchgate.net For instance, multi-frequency ultrasonic methods have been developed to differentiate between delaminations and resin-rich areas in thick composites by analyzing the frequency dependence of the reflected signals. bohrium.compolyu.edu.hk

The following table summarizes typical parameters and findings from ultrasonic C-scan evaluations of high-performance polymer composites, which would be analogous to an inspection of a Poly(2,7-naphthalenediyl cyanurate)-based system.

Parameter Value / Observation Significance Reference
Inspection Technique Pulse-Echo, Time-of-Flight (TOF)Provides both planar location and depth information of defects. scispace.comaip.org
Transducer Frequency 5 MHz - 10 MHzHigher frequency allows for better resolution of small defects like microporosity. mdpi.comresearchgate.net
Couplant Water ImmersionEnsures efficient energy transfer between the transducer and the specimen. ed.ac.uk
Detectable Defects Voids, Porosity, Delaminations, Resin-Rich ZonesThese are common manufacturing flaws that degrade mechanical properties. researchgate.netbohrium.com
Resolution Capability Can detect delaminations longer than one-half the ultrasonic wavelength.Defines the lower limit of detectable flaw size. polyu.edu.hk
Data Representation 2D Color-coded Amplitude/TOF MapAllows for intuitive visualization of the size, shape, and location of defects. sonatest.com

This non-destructive approach allows for 100% inspection of manufactured components, ensuring structural integrity before they are placed into service. It is a critical quality assurance step for advanced materials used in demanding sectors like aerospace and electronics. researchgate.net

Computational Chemistry and Theoretical Modeling of Cyanic Acid, 2,7 Naphthalenediyl Ester Systems

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic structure and reactivity of cyanic acid, 2,7-naphthalenediyl ester. These methods allow for a detailed exploration of potential energy surfaces, transition states, and the energetics of chemical transformations.

Semi-empirical methods, which are derived from Hartree-Fock theory but incorporate empirical parameters to simplify calculations, offer a computationally efficient means to study large molecular systems. researchgate.net Methods such as PM3 (Parametric Model 3), MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and RM1 (Recife Model 1) are frequently employed for initial geometric optimizations and for exploring reaction pathways of molecules like this compound.

These methods are particularly useful for screening potential reaction mechanisms and for studying the conformational landscape of the monomer. For instance, they can be used to model the initial stages of cyclotrimerization, the key reaction in the curing of cyanate (B1221674) esters to form a rigid polycyanurate network. While less accurate than higher-level ab initio or DFT methods, their speed allows for the rapid assessment of large numbers of molecules and reaction coordinates. researchgate.net The parameterization of these methods is designed to reproduce experimental data such as heats of formation and dipole moments.

Table 1: Illustrative Comparison of Semi-empirical Methods for Geometrical Parameters of this compound

ParameterMNDOAM1PM3RM1
C-O Bond Length (Å)1.351.371.361.36
O-C≡N Angle (°)178.5179.0179.2179.1
Naphthalene (B1677914) Ring Flatness (Dihedral Angle, °)0.10.050.030.04
Heat of Formation (kcal/mol)ValueValueValueValue

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual values would require specific computation for this molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of cyanate esters with high accuracy. By approximating the electron density, DFT methods can provide detailed insights into the geometry, vibrational frequencies, and electronic characteristics of this compound.

Commonly used functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), allow for the precise calculation of optimized molecular structures, bond lengths, and bond angles. These calculations can confirm the planarity of the naphthalene core and the linearity of the cyanate groups.

Furthermore, DFT is employed to determine key electronic properties that govern reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding the cyclotrimerization mechanism. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and highlight the electron-rich nitrogen atoms of the cyanate groups as likely sites for catalytic interaction.

Table 2: Representative DFT-Calculated Electronic Properties for this compound

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DInfluences intermolecular interactions
Proton AffinityValuePredicts reactivity with protic species

Note: These values are representative for a molecule of this type and would be determined through specific DFT calculations.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for analyzing the energetics of a chemical reaction. The model deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int).

Computational methods are pivotal in predicting the reactivity of this compound and the efficiency of catalysts that promote its curing. By calculating transition state energies for both catalyzed and uncatalyzed reaction pathways, the activation energy for cyclotrimerization can be determined.

Theoretical studies have shown that catalysts, such as metal complexes or phenols, can significantly lower the activation barrier by coordinating with the nitrogen or oxygen atoms of the cyanate group, thereby facilitating the formation of the triazine ring. Computational models can screen potential catalysts by calculating the binding energies and the subsequent reduction in the activation energy for the ring-forming steps. This predictive capability accelerates the discovery of more efficient curing systems for cyanate ester resins.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the macroscopic properties of materials based on their atomic-scale interactions.

MD simulations are particularly valuable for studying the melt state of this compound, which is critical for processing these materials via techniques like resin transfer molding. By simulating a system of many monomers at temperatures above the melting point, it is possible to predict various thermodynamic and transport properties.

These simulations can determine properties such as density, viscosity, and the coefficient of thermal expansion of the monomer melt. Furthermore, MD simulations can be used to predict the melting temperature (Tm) by simulating the phase transition from a crystalline solid to an amorphous liquid. Understanding these properties is essential for optimizing processing parameters and ensuring complete mold filling without premature curing. The simulations typically employ force fields, such as OPLS or PCFF, which have been parameterized to accurately model the intermolecular interactions of organic molecules.

Table 3: Simulated Thermodynamic Properties of this compound Melt

PropertySimulated ValueExperimental Correlation
Melt Density (at T > Tm)1.25 g/cm³Correlates with packing efficiency
Viscosity (at T > Tm)0.05 Pa·sInfluences processability and flow
Coefficient of Thermal Expansion5.0 x 10⁻⁴ K⁻¹Important for predicting thermal stresses
Melting Temperature (Tm)~150 °CKey parameter for processing window

Note: The data presented are illustrative for a cyanate ester monomer and serve to demonstrate the outputs of MD simulations.

Investigation of Intermolecular Interactions and their Influence on Processing Attributes

Computational modeling, particularly through molecular dynamics (MD) simulations, provides critical insights into the intermolecular forces governing the behavior of cyanate ester monomers like this compound in their pre-polymerized state. These interactions are fundamental to defining key processing attributes such as melting temperature (T_m), viscosity, and resin-filler compatibility.

The melting temperature of cyanate ester monomers is a crucial parameter for processing techniques like resin transfer molding. mdpi.com Simulations have shown a strong correlation between intermolecular forces, molecular packing, and T_m. For instance, MD studies on various cyanate ester monomers have revealed that monomers with higher orientational order parameters in the solid phase tend to have higher melting points. This ordering is a direct consequence of intermolecular interactions. The rigidity of the molecular structure, such as that conferred by the naphthalene core in 2,7-dicyanatonaphthalene, influences how efficiently the molecules can pack, thereby affecting the energy required to transition to a melt phase. mdpi.com

The introduction of additives, a common practice to tailor resin properties, also hinges on intermolecular interactions. For example, the incorporation of fumed silica (B1680970) can induce shear thinning behavior in cyanate ester resins. osti.gov This rheological modification is attributed to the formation of a network of interparticle hydrogen bonds at low shear rates, which breaks down as shear increases. osti.gov Similarly, the compatibility and dispersion of reinforcing agents like graphene or boron nitride (BN) monolayers are dictated by the interfacial interactions with the cyanate ester monomer. nih.gov Density Functional Theory (DFT) simulations have been used to analyze these interactions, finding that the specific monomer configuration significantly affects the nature of the interface. nih.gov Non-fluorinated cyanate esters, for example, tend to exhibit stronger interactions with graphene or BN monolayers compared to their fluorinated counterparts, a factor that influences the mechanical properties of the resulting composite. nih.gov

Understanding these molecular-level interactions is key to predicting and controlling the processability of cyanate ester systems, enabling the formulation of resins with optimized flow characteristics and compatibility with various reinforcing materials. mdpi.comosti.gov

Kinetic Modeling and Simulation of the Curing Process

Development and Validation of Kinetic Models

The curing of this compound into a cross-linked polycyanurate network is a complex process involving the cyclotrimerization of cyanate groups. wikipedia.org Kinetic modeling is essential for understanding and predicting the reaction behavior under various thermal conditions, which is critical for optimizing manufacturing cycles. mdpi.com

Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics of cyanate ester resins. mdpi.comnih.gov Non-isothermal DSC measurements, where the sample is heated at a constant rate, provide data on the heat flow as a function of temperature, which is directly related to the rate of reaction. nih.gov From this data, kinetic parameters such as the activation energy (E_α) and the reaction order can be determined.

Studies on various cyanate ester systems have shown that the curing process is often complex and cannot be described by a simple reaction model. nih.gov The activation energy may vary significantly with the degree of conversion, indicating a multi-step reaction mechanism. nih.gov For example, the process can involve the formation of several intermediates before the final, stable triazine ring network is established. nih.gov

Kinetic models are developed by fitting the experimental DSC data to mathematical equations that describe the reaction rate. A common approach is the Kamal model or modified versions thereof, which can account for both autocatalytic and n-th order reaction mechanisms. Validation of these models is achieved by comparing the model's predictions for the degree of cure versus time/temperature with experimental data from both isothermal and non-isothermal tests. mdpi.com Good agreement between the predicted and observed data confirms the model's ability to simulate the curing process accurately, allowing for its use in process optimization and control. mdpi.com For instance, a validated kinetic model for a high-temperature cyanate ester system demonstrated excellent agreement with real-time data from online cure monitoring sensors, confirming its predictive power for industrial applications. mdpi.com

Finite Element Simulation for Predicting Residual Stresses in Polymerized Structures

During the curing of composite parts made with this compound, significant residual stresses develop. These stresses arise from a combination of chemical shrinkage as the polymer network forms and thermal shrinkage as the part cools from the high cure temperature. acs.orgosti.gov These process-induced stresses can lead to warpage, dimensional instability, and even microcracking or delamination, compromising the structural integrity of the final component. acs.orgcanada.ca

Finite Element Analysis (FEA) is a powerful computational tool used to predict the development and final distribution of residual stresses in polymerized structures. osti.govcanada.canih.gov The simulation process requires the integration of various material properties that evolve during the cure cycle. Key inputs for an accurate simulation include:

Thermochemical Properties: The cure kinetics model (as described in 5.3.1) to define the rate of heat generation and degree of cure. nih.gov

Thermophysical Properties: Temperature- and degree-of-cure-dependent properties such as thermal conductivity and specific heat capacity.

Mechanical Properties: The evolution of the elastic modulus, Poisson's ratio, and coefficient of thermal expansion (CTE) as the resin transitions from a liquid to a solid. mdpi.com

Shrinkage: Data on both the chemical shrinkage of the resin during polymerization and its thermal contraction upon cooling. osti.gov

The FEA software solves coupled thermal-mechanical equations, simulating the entire manufacturing process. frontiersin.org The model can predict the temperature distribution, degree of cure, and stress/strain state throughout the composite part at each time step. ulster.ac.uk For complex geometries, such as stiffened panels, FEA can reveal critical areas of stress concentration. nih.gov

Validation of these simulations is performed by comparing the predicted deformations (e.g., warpage or spring-in of angled parts) with measurements from manufactured components, often using optical 3D scanning systems. canada.canih.gov Studies on cyanate ester composites have shown good agreement between simulated and experimental results, demonstrating the capability of FEA to predict residual stress effects accurately. canada.canih.gov This predictive ability allows for the computational optimization of cure cycles and tool design to minimize residual stresses before any physical parts are made, saving time and cost. acs.orgmtu.edu

Structure-Property Relationships through Computational Approaches

Elucidation of Molecular Structure Influence on Polymerization Behavior and Network Formation

The molecular architecture of the cyanate ester monomer is the primary determinant of the polymerization behavior and the final properties of the cross-linked polycyanurate network. Computational methods, especially molecular dynamics (MD) simulations, are instrumental in elucidating these structure-property relationships at the atomic level. acs.org

The structure of the bridging group between the cyanate functionalities significantly influences network formation and properties. For example, simulations and experimental data show that the flexibility of this "core" structure affects the glass transition temperature (T_g) of the fully cured polymer. researchgate.net Monomers with more flexible linkages are expected to result in networks with lower T_g values compared to those with rigid, sterically hindered cores. researchgate.net The naphthalene core in this compound provides significant rigidity, which is expected to contribute to a high T_g in the resulting polymer.

MD simulations can model the cross-linking process itself, providing insights into how monomer structure affects the degree of polymerization (DOP). researchgate.net In a comparative study, two cyanate ester models with different monomer sizes were simulated. The results showed that while the monomer size did not drastically alter the crosslinking process, the smaller monomer achieved a higher degree of polymerization (83.8%) compared to the larger one (76.7%). researchgate.netresearchgate.netelsevierpure.com This higher DOP in the network formed from the smaller monomer was credited with providing enhanced mechanical properties, such as a higher Young's modulus. researchgate.net

The following table, derived from a molecular simulation study, illustrates the impact of monomer size on key network properties. researchgate.netelsevierpure.com

Table 1. Influence of Monomer Size on Simulated Polymer Network Properties
PropertyS-small Monomer SystemS-large Monomer System
Degree of Polymerization (DOP)83.8 ± 0.3%76.7 ± 1.4%
Glass Transition Temperature (T_g)520 K420 K
Young's Modulus2.32 GPa1.77 GPa

These computational approaches allow researchers to establish direct links between specific molecular features—such as core flexibility, monomer size, and the presence of substituent groups—and the resulting network topology and macroscopic properties. researchgate.netresearchgate.net

Rational Design Principles for Optimized Monomer and Polymer Systems

Computational chemistry serves as a powerful tool for establishing rational design principles, enabling the in silico design of new cyanate ester monomers and polymer systems with tailored properties before undertaking costly and time-consuming synthesis. mdpi.comresearchgate.net By understanding the structure-property relationships discussed previously, researchers can formulate guidelines for creating materials optimized for specific performance criteria, such as high T_g, low moisture absorption, or improved fracture toughness. osti.govpolymerinnovationblog.com

Key design principles derived from computational and experimental studies include:

Tuning Network Flexibility: The rigidity of the monomer backbone is a critical design parameter. researchgate.net For applications requiring very high thermal stability (high T_g), rigid aromatic backbones like naphthalene are desirable. Conversely, incorporating more flexible linkages (e.g., ether or propyl groups) can enhance toughness, although often at the expense of T_g. researchgate.netresearchgate.net MD simulations can predict the T_g of hypothetical monomer structures, guiding the choice of the central bridging group. researchgate.net

Controlling Free Volume and Moisture Uptake: The packing efficiency of the polymer network influences properties like moisture absorption. polymerinnovationblog.com Aromatic rings can lead to significant free volume. polymerinnovationblog.com One design strategy involves blending different types of cyanate ester monomers. For example, formulating a blend of a standard dicyanate with a meta-substituted, multi-aromatic dicyanate was shown to disrupt the packing of the triazine rings, leading to a minimum in moisture absorption at a specific blend ratio (40 wt%). polymerinnovationblog.com

Optimizing Processability: Molecular modeling can predict the melting temperature (T_m) of a monomer, a key processing parameter. mdpi.com This allows for the design of monomers that are solid for storage but have a T_m low enough for easy processing without premature curing. mdpi.com

Enhancing Mechanical Properties through Additives: Computational studies can guide the selection of nanofillers. The interaction energy between a monomer and a potential reinforcing agent (like graphene or alumina) can be calculated to assess compatibility. osti.govnih.gov This enables the rational selection of additives to improve mechanical strength or modify rheology. osti.gov

The table below summarizes design strategies and their predicted effects on polymer properties, based on findings from multiple studies.

Table 2. Rational Design Principles for Cyanate Ester Systems
Design StrategyMolecular/Structural ChangePredicted EffectReference
Increase Thermal StabilityIncorporate rigid monomer cores (e.g., naphthalene)Increases Glass Transition Temperature (T_g) researchgate.net
Enhance ToughnessIntroduce flexible linkages into monomer backboneLowers crosslink density, improves fracture toughness researchgate.net
Reduce Moisture AbsorptionBlend different monomer structures (e.g., para- and meta-linked)Disrupts network packing, reduces free volume polymerinnovationblog.com
Improve Mechanical StrengthUtilize smaller monomersAchieves higher degree of polymerization researchgate.netresearchgate.net
Modify RheologyIncorporate nanoparticle fillers (e.g., fumed silica)Creates interparticle interactions (hydrogen bonds) osti.gov

Through these computational approaches, the development of new cyanate ester systems like those based on this compound can move from a trial-and-error process to a more predictive, rational design paradigm. mdpi.comresearchgate.net

Modification and Formulation Strategies for Enhanced Performance in Cyanic Acid, 2,7 Naphthalenediyl Ester Resins

Blending with Thermoplastics for Toughening Mechanisms

A primary strategy to mitigate the brittleness of cyanate (B1221674) ester networks is blending them with high-performance engineering thermoplastics. This approach creates multi-phase morphologies, such as particle-dispersed or co-continuous structures, which can effectively dissipate crack energy. The choice of thermoplastic, its molecular weight, and its concentration are critical factors that influence the final morphology and properties of the blend. kinampark.com

Investigation of Solution Blending Techniques

Solution blending is a widely adopted method for incorporating thermoplastics into cyanate ester monomers. kinampark.com This technique involves dissolving both the cyanate ester monomer and the thermoplastic polymer in a common, low-boiling-point solvent, such as dichloromethane. kinampark.com After achieving a homogeneous solution, the solvent is carefully removed under vacuum, often with a staged heating process, to yield a solvent-free blend ready for curing.

The primary advantage of this method is the ability to achieve intimate, molecular-level mixing of the components, which is crucial for controlling the subsequent phase separation during the curing process. Research on various cyanate ester systems has shown that this technique allows for the incorporation of thermoplastics like poly(ether imide) (PEI), polysulfones (PSF), and poly(ether sulfone) (PES). kinampark.comresearchgate.net The curing of these homogeneous blends initiates a process known as reaction-induced phase separation, where the growing thermoset network expels the thermoplastic into distinct domains. The final properties of the material are heavily dependent on the resulting morphology. kinampark.com

Research on Solvent-Free Temperature-Assisted Solution Mixing

An alternative to solvent-based methods is temperature-assisted solution mixing, also known as hot-melt blending. This technique is particularly advantageous for industrial-scale production as it eliminates the need for solvents, which can be costly, hazardous, and difficult to completely remove from the final product. kinampark.com In this process, the cyanate ester monomer is heated above its melting point, and the thermoplastic, typically in powder form, is then dissolved into the molten monomer with mechanical stirring.

This method requires that the thermoplastic is soluble in the cyanate ester monomer at elevated temperatures and that the processing temperature does not initiate premature curing of the resin. Studies on similar thermoset systems have successfully employed this technique to create toughened materials, demonstrating its feasibility for bulk production and fabrication of composite prepregs. kinampark.com

Morphology Control in Thermoplastic-Modified Systems

The control of morphology in thermoplastic-modified cyanate ester resins is paramount as it directly governs the mechanical properties of the cured product. kinampark.com The desired morphology is typically a two-phase system where either discrete thermoplastic particles are dispersed in a continuous cyanate ester matrix or a co-continuous structure is formed. These morphologies provide toughening by mechanisms such as crack pinning, crack path deflection, and plastic deformation of the thermoplastic phase.

The final morphology is dictated by a complex interplay of factors including the composition of the blend, the molecular weight of the thermoplastic, the cure temperature and kinetics, and the initial miscibility of the components. kinampark.comresearchgate.net For instance, higher concentrations of thermoplastic (often above 15-20 wt%) can lead to a phase-inverted morphology where the thermoplastic becomes the continuous phase. researchgate.net Similarly, the molecular weight of the thermoplastic can influence the size of the phase-separated domains. kinampark.com By carefully controlling these variables, the properties of the resulting resin can be tailored for specific high-performance applications.

Table 1: Illustrative Impact of Thermoplastic Modification on Cyanate Ester Resin Properties (Based on a BADCy System)

This table illustrates typical results from toughening a standard Bisphenol A dicyanate (BADCy) resin with a thermoplastic like poly(ether sulfone) (PES). Specific data for Cyanic acid, 2,7-naphthalenediyl ester is not available but similar trends would be expected.

PropertyNeat BADCy ResinBADCy + 20 wt% PESPercentage Change
Fracture Toughness (KIC), MPa·m1/2~0.5~1.3+160%
Flexural Strength, MPa~100~130+30%
Glass Transition Temp. (Tg), °C~260~255-2%

Note: Data is representative and compiled from general findings on cyanate ester toughening. researchgate.netrsc.org

Incorporation of Nano- and Micro-Fillers

The integration of nano- and micro-scale fillers is another effective strategy for enhancing the performance of cyanate ester resins. These fillers can improve not only toughness but also other properties such as thermal stability, modulus, and electrical conductivity.

Studies on Carbon-Based Nanomaterials (Graphene, Carbon Nanotubes)

Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are exceptional candidates for reinforcing polymer matrices due to their extraordinary mechanical stiffness, strength, and thermal conductivity. researchgate.netnorthwestern.edu When dispersed within a cyanate ester resin, even at very low loading levels, these nanomaterials can significantly enhance the properties of the resulting nanocomposite. psu.edu

The key challenges in utilizing these materials are achieving uniform dispersion and ensuring strong interfacial adhesion between the nanofiller and the polymer matrix to facilitate efficient load transfer. iastate.edu Poor dispersion can lead to the formation of agglomerates, which can act as stress concentrators and degrade mechanical properties. Various techniques, including high-shear mixing and chemical functionalization of the nanofillers, are employed to overcome these challenges. Research on related thermoset systems shows that successful incorporation can lead to substantial improvements in fracture toughness, modulus, and thermal stability. psu.edumdpi.com

Integration of Polyhedral Oligomeric Silsesquioxanes (POSSs) and Other Hybrid Inorganic Components

Polyhedral Oligomeric Silsesquioxanes (POSS) are unique, cage-like, nanostructured hybrid molecules with an inorganic silica (B1680970) core and organic functional groups at the corners. mdpi.comnih.gov These organic groups can be tailored to be reactive or non-reactive with the host polymer matrix. By incorporating POSS into cyanate ester resins, it is possible to create organic-inorganic hybrid materials with a range of enhanced properties. kinampark.compsu.edu

The incorporation of POSS can lead to improvements in thermal stability, oxidation resistance, and dielectric properties, and can also increase the glass transition temperature (Tg) of the resin. nih.govresearchgate.net POSS can be incorporated either through physical blending or by covalent bonding into the polymer network if reactive functionalities are present. The nanometer-scale of the POSS cages allows for reinforcement at the molecular level, influencing polymer chain mobility and resulting in improved thermomechanical performance without the processing challenges associated with larger filler particles. mdpi.comnih.gov

Table 2: Representative Enhancements in Thermoset Resins with Nanofiller Incorporation

This table provides a general overview of the potential improvements seen in thermoset resins when modified with various nanofillers. Trends are applicable to the cyanate ester family.

Nanofiller (Low Loading, <5 wt%)Target PropertyTypical Improvement
Carbon Nanotubes (CNTs)Tensile Modulus15-40% increase
GrapheneThermal Stability (Td5%)Increase of 10-30°C
POSSGlass Transition Temp. (Tg)Increase of 5-20°C
NanoclayFlexural Modulus10-50% increase

Note: Values are illustrative, based on general findings across various thermoset nanocomposite systems. psu.edumdpi.comresearchgate.net

Effects of Particulate Fillers (e.g., Graphite (B72142), PTFE, MoS2, ZrB2) on Network Characteristics

The incorporation of particulate fillers into this compound resins is a key strategy for enhancing specific performance characteristics of the resulting composite material. The choice of filler dictates the nature of the property improvements, which can range from improved mechanical strength and thermal stability to enhanced tribological (friction and wear) properties.

Graphite: As a filler, graphite has been shown to be effective in improving the frictional properties of cyanate ester resins. Studies on various thermosetting resins have demonstrated that graphite can yield a lower specific wear rate and a reduced coefficient of friction, along with an increase in tensile strength and modulus. mdpi.com Its lamellar structure contributes to its lubricity, making it a valuable additive for applications requiring self-lubricating properties.

Polytetrafluoroethylene (PTFE): PTFE is known for its low coefficient of friction and chemical inertness. When used as a filler in thermosetting resins, it can significantly enhance properties like creep resistance and wear rate. specialchem.com The development of 3D printable composites combining cyanate esters and PTFE highlights the compatibility and synergistic potential of these materials, enabling the fabrication of components with high heat distortion temperatures, excellent mechanical properties, and low dielectric constants. researchgate.net

Molybdenum Disulfide (MoS₂): MoS₂, another lamellar solid lubricant, is used to improve the tribological and mechanical properties of polymer composites. In epoxy resins, a related class of thermosets, functionalized MoS₂ nanosheets have been shown to increase tensile modulus, tensile strength, impact intensity, and glass transition temperature at very low loading fractions. scispace.com The surface modification of MoS₂ particles is often necessary to improve their dispersion and interfacial bonding with the resin matrix, which is crucial for achieving enhanced performance. nih.govsemanticscholar.org When incorporated into composites, MoS₂ can significantly reduce the friction coefficient and volume wear rate. nih.gov

Zirconium Diboride (ZrB₂): ZrB₂ is an ultra-high temperature ceramic known for its high hardness and thermal stability. Research on cyanate ester composites filled with ZrB₂ particles has shown an improvement in the thermal stability of the resin. researchgate.net Furthermore, the addition of ZrB₂ can significantly reduce the coefficient of friction and wear rate, making it a suitable filler for creating self-lubricating polymer composites for high-temperature applications. researchgate.net Studies on other polymer and metal matrices have consistently shown that ZrB₂ acts as an effective reinforcing phase, increasing hardness, Young's modulus, and wear resistance. nih.govosti.gov

The table below summarizes the primary effects of these fillers on cyanate ester resin network characteristics.

FillerPrimary Effects on Network Characteristics
Graphite Reduces friction and wear rate; Increases tensile strength and modulus. mdpi.com
PTFE Enhances creep resistance and wear characteristics; Lowers coefficient of friction. specialchem.com
MoS₂ Improves tribological properties (lower friction and wear); Increases mechanical strength and thermal stability. scispace.comnih.gov
ZrB₂ Increases thermal stability; Improves tribological properties and wear resistance. researchgate.net

Interpenetrating Polymer Networks (IPNs) and Hybrid Resin Formulations

To overcome the inherent brittleness associated with the highly cross-linked networks of cyanate ester resins, forming interpenetrating polymer networks (IPNs) and hybrid resins is a widely adopted strategy. This involves blending the cyanate ester monomer with other polymers or resins to create materials with tailored properties, such as improved toughness, modified thermal characteristics, and enhanced processability.

Research on Covalently and Non-Covalently Bonded IPN Systems

IPNs are combinations of two or more polymers in a network form, where at least one is synthesized or cross-linked in the immediate presence of the other. They can be broadly categorized based on the nature of the interaction between the constituent networks.

Non-Covalently Bonded Systems (Semi-IPNs): A common approach involves the creation of semi-interpenetrating polymer networks (semi-IPNs). In these systems, a linear thermoplastic polymer is dissolved in the cyanate ester monomer before curing. nih.gov As the cyanate ester undergoes cyclotrimerization to form a cross-linked network, the thermoplastic polymer becomes physically entangled within the network. There are no covalent bonds between the two polymer systems. The properties of the final material are influenced by the phase separation behavior between the thermoplastic and the thermoset network. For instance, semi-IPNs based on bisphenol A dicyanate (BADCy) and a thermoplastic polyimide (TPI) showed that phase separation led to the formation of continuous TPI phases, resulting in a significant increase in impact strength—up to 320% greater than the pure polycyanurate. nih.govresearchgate.net

Hybridization Strategies with Other High-Performance Resins (e.g., Benzoxazines)

Benzoxazines are another class of high-performance thermosetting resins that are attractive for hybridization with cyanate esters due to their complementary properties, such as high thermal stability and a different polymerization mechanism.

Research on benzoxazine (B1645224)/cyanate ester blends has shown that the properties of the resulting hybrid polymer can be tuned by adjusting the weight ratio of the two resins. For example, composite laminates made from a phthalonitrile-based resin containing benzoxazine and cyanate ester showed that a 10 wt% addition of cyanate ester resulted in the highest flexural strength (622 MPa). expresspolymlett.com However, at higher cyanate ester contents (≥40 wt%), the self-polymerization of the cyanate ester can dominate, potentially reducing the thermal stability of the final composite. expresspolymlett.com The co-curing of these two resins allows for the creation of a network structure that combines the attributes of both, leading to materials with high glass transition temperatures (Tg), good mechanical properties, and excellent thermal stability. researchgate.netacs.orgdigitallibrarynasampe.org

The table below presents data on the effect of blending on the glass transition temperature (Tg) for a hybrid system of Imidazole core-based bisphenol/aniline benzoxazine (IBP-a) and bisphenol-F bifunctional cyanate ester (BF-CE). researchgate.net

IBP-a (wt%)BF-CE (wt%)Glass Transition Temperature (Tg) (°C)
1000225
7525245
5050261
2575278
0100296

Tailoring Network Architectures through Controlled Synthesis and Curing

The final properties of a thermoset resin are intrinsically linked to its three-dimensional network architecture. For this compound resins, significant research has focused on methods to control and tailor this architecture through innovative synthesis and curing strategies to achieve desired performance outcomes.

Development of Porous Cyanate Ester Networks via Self-Assembly and Organo-Gelation

A novel approach to creating unique network architectures involves leveraging the principles of molecular self-assembly and organo-gelation. This method allows for the fabrication of porous polycyanurate networks. The process begins with the dissolution of the cyanate ester monomer in a suitable non-solvent at an elevated temperature. acs.org Upon cooling, the monomer molecules self-assemble, driven by non-covalent interactions such as π-π stacking between the aromatic naphthalene (B1677914) cores. This self-assembly leads to the formation of a fibrillar, three-dimensional structure that entraps the solvent, resulting in an organogel. acs.org

This gel, which consists of a monomer-based scaffold, is then subjected to a curing schedule. The thermal curing induces the cyclotrimerization of the cyanate ester groups, locking the self-assembled fibrous structure into a robust, porous thermoset network. The morphology of the final cured resin consists of a porous, fibrous network, a significant departure from the dense structure obtained through conventional bulk polymerization. acs.org This technique offers a pathway to low-density, high-surface-area materials with the excellent thermal stability characteristic of polycyanurates.

Control of Crosslink Density and Network Topology

Curing Schedule and Catalysts: The extent of the curing reaction, and thus the crosslink density, is directly influenced by the curing temperature and time. nih.gov A multi-stage curing process (e.g., 180°C/2h + 200°C/2h + 220°C/2h) is often used to ensure complete polymerization. nih.gov The use of catalysts, such as transition metal complexes or active hydrogen compounds (phenols, amines), can lower the curing temperature and influence the reaction rate, thereby affecting the final network formation. udayton.edunih.gov Phenolic compounds containing a tertiary amino group have been shown to be particularly effective at promoting the cure of cyanate esters at lower temperatures, with the final mechanical and thermal properties being adjustable by changing the amount of the promoter compound. cnrs.fr This control arises from the ability to influence the balance between chain packing and the degree of crosslinking. cnrs.fr

Self-Reinforcement: Another innovative strategy involves using pre-prepared microparticles of the same cyanate ester resin as a reinforcement phase within the monomer matrix. During curing, these microparticles act as reaction sites, inducing the formation of a more regular and complete polymer structure. This optimizes the cross-linked network, leading to significant improvements in mechanical properties, including tensile, flexural, and impact strength. nih.gov This method essentially engineers the network topology at a microscopic level to create a self-reinforced composite with superior performance. nih.gov

Advanced Material Applications and Performance Investigations

Carbon Fiber Reinforced Polymer (CFRP) Composites

Cyanic acid, 2,7-naphthalenediyl ester serves as a high-performance matrix resin for Carbon Fiber Reinforced Polymer (CFRP) composites. These materials are sought after in the aerospace and satellite industries for their high strength-to-weight ratio, thermal stability, and durability in extreme environments. samaterials.com The properties of the final composite are highly dependent on the processing techniques and the quality of the bond between the carbon fibers and the resin matrix.

The processability of a resin is critical for manufacturing high-quality, complex composite parts. Cyanate (B1221674) esters, including naphthalene-based variants, are well-suited for infusion-based manufacturing methods like Resin Transfer Molding (RTM) and Out-of-Autoclave (OoA) processes due to their characteristically low viscosity at injection temperatures. techscience.cntoraytac.com

RTM is a closed-mold process where a low-viscosity liquid resin is injected into a mold containing a dry fiber preform. toraytac.com For cyanate ester systems, identifying the ideal processing window is crucial. Research shows that an injection temperature of around 70°C can be optimal, providing a low enough viscosity for thorough fiber wetting and air removal from the preform. techscience.cn The subsequent cure cycle is typically a multi-step process involving gradual temperature increases (e.g., 130°C → 160°C → 200°C) followed by a final post-cure at a higher temperature (e.g., 220°C or higher). techscience.cn This staged heating is necessary to manage the exothermic cure reaction, prevent thermal runaway, and ensure the complete cyclotrimerization of the cyanate groups into a stable triazine ring network. iust.ac.irwikipedia.org

Out-of-Autoclave (OoA) processes, such as Vacuum Bag Only (VBO), are gaining traction as a cost-effective alternative to traditional autoclave curing. toraytac.com The goal is to achieve low porosity and high fiber volume content comparable to autoclave-cured parts without the need for expensive, high-pressure equipment. Specially formulated cyanate ester systems have been developed for OoA processing, enabling the fabrication of large structures like heat shields for space vehicles. toraytac.com

Table 1: Example of a Multi-Step RTM Cure Profile for a Cyanate Ester Resin This interactive table provides a typical curing schedule for a cyanate ester resin in an RTM process, based on research findings. techscience.cn

Step Temperature Duration Purpose
1 130°C 2 hours Initial cross-linking at a controlled rate.
2 160°C 2 hours Advancing the cure and increasing cross-link density.
3 200°C 2 hours Furthering the cyclotrimerization reaction.
4 220°C 4 hours Post-cure to achieve maximum glass transition temperature and mechanical properties.

The performance of a CFRP composite is fundamentally dependent on the interfacial adhesion between the carbon fibers and the polymer matrix. A strong interface is required for efficient stress and load transfer from the relatively weak matrix to the strong reinforcing fibers. Cyanate ester resins are known to provide high adhesion to carbon fibers. iust.ac.irresearchgate.net This strong bond is often attributed to the resin's ability to chemically interact with the sizing agents applied to the fiber surface, creating a robust interfacial region.

Table 2: Effect of Resin Content on Interlaminar Shear Strength (ILSS) in a Cyanate Ester/Carbon Fiber Composite This interactive table demonstrates how resin content can influence the interfacial adhesion, as measured by ILSS. iust.ac.ir

Resin Content (by weight) ILSS Improvement Observation
44% Baseline Standard formulation.
30% ~9% Increase Lower resin content led to a higher measured ILSS, suggesting very efficient adhesion and load transfer.

High-Performance Thermosetting Resins for Specialized Environments

The unique chemical structure of the cured polycyanurate network derived from this compound imparts exceptional stability, making it suitable for use in some of the most demanding operational environments.

Cyanate ester resins are a class of high-temperature thermosets, valued for their performance in aerospace applications. researchgate.netresearchgate.net Their thermal stability stems from the formation of a dense network of highly stable triazine rings during polymerization. wikipedia.orgbts.gov The incorporation of a naphthalene (B1677914) group, as in this compound, significantly enhances these properties. rsc.org The rigid, aromatic naphthalene structure increases the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymer. mdpi.com

This enhanced thermal stability makes these materials candidates for components that experience extreme temperatures, such as heat shields on atmospheric reentry vehicles and other aerospace structures. samaterials.comtoraytac.com During burning, polycyanurates form a protective carbonaceous char that insulates the underlying material, a property that is amplified by the high aromatic content of the naphthalene core. bts.gov Research shows that while the onset of major mass loss for most polycyanurates is around 450°C, the char yield at higher temperatures is sensitive to the monomer's chemical structure and increases with aromatic content. bts.gov

Table 3: Thermal Decomposition Properties of Various Polycyanurates This interactive table compares the thermal stability of different polycyanurate resins, highlighting the influence of the monomer structure. Data is generalized from studies on multiple cyanate esters. bts.gov

Polycyanurate Type Temperature at 5% Weight Loss (°C) Temperature at Peak Mass Loss Rate (°C) Char Yield at 900°C (%)
Bisphenol A Based ~445 ~465 Varies, lower end
Novolac Based ~450 ~470 Varies, higher end
Naphthalene Based Expected >450 Expected >470 Expected to be high due to aromatic content

In high-frequency electronics, such as printed circuit boards, satellite antennas, and radomes, the matrix material must possess a low dielectric constant (Dk) and a low dissipation factor (Df) to ensure signal integrity and minimize energy loss. wikipedia.orgelectronics.org Cyanate esters are favored for these applications precisely because they exhibit these desired electrical properties. toraytac.comwikipedia.org

Table 4: Comparative Dielectric Properties of Neat Resins This interactive table compares the typical dielectric properties of cyanate esters with other common resins used in electronics. electronics.orgutk.edu

Resin Type Dielectric Constant (Dk) Range Dissipation Factor (Df) Range
Brominated Bisphenol A Epoxy 3.5 – 3.6 0.0200 – 0.0250
Cyanate Ester 2.6 – 3.2 0.0040 – 0.0100
Bisphenol A Benzoxazine (B1645224) 3.00 – 3.15 0.0060 – 0.0100

Research into Dimensional Stability of Cured Systems

Dimensional stability, or the ability of a material to maintain its size and shape under varying environmental conditions, is a critical requirement for components used in precision applications like satellite structures and optical systems. samaterials.com This property is primarily governed by the material's Coefficient of Thermal Expansion (CTE). A low CTE is essential for parts subjected to the wide temperature swings of space or the heat generated by electronic components.

The cured network of this compound exhibits exceptional dimensional stability. This is due to two main factors: the high cross-link density of the polycyanurate network and the inherent rigidity of the naphthalene aromatic structure. mdpi.com This rigid, densely cross-linked structure severely restricts molecular motion, resulting in minimal expansion or contraction with temperature changes. samaterials.commdpi.com Research into modifying cyanate esters has shown that while toughening agents can affect the CTE, the values for these systems remain low, underscoring their inherent stability. utk.edu Furthermore, studies on the cryogenic durability of cyanate ester composites have demonstrated that controlling the degree of cure can optimize resistance to microcracking during extreme thermal cycling, further enhancing the material's structural and dimensional integrity. nasa.gov

Table 5: Coefficient of Thermal Expansion (CTE) for Modified Cyanate Ester Resins This interactive table shows representative CTE values for cyanate ester systems, illustrating their high dimensional stability. utk.edu

Resin System CTE Value (x 10⁻⁵ /°C)
Pure Bisphenol A Dicyanate (BADCy) 6.2
BADCy modified with 20 wt% TFMPMO 6.5

Factors Influencing Shrinkage and Thermal Expansion Behavior for Precision Applications

For precision applications, such as in electronic packaging, aerospace structures, and optical instruments, dimensional stability during and after curing is paramount. Both cure shrinkage and the coefficient of thermal expansion (CTE) are critical parameters that dictate the performance and reliability of components. The rigid naphthalene moiety in 2,7-naphthalenediyl dicyanate contributes favorably to low CTE values in the cured state. However, several factors can be manipulated to tailor these properties for specific requirements.

The cyclotrimerization of cyanate ester groups to form a dense network of triazine rings and polycyanurate is the primary curing reaction. This process is accompanied by volumetric shrinkage, which can induce internal stresses and lead to microcracking or warpage, particularly in fiber-reinforced composites and electronic assemblies. Research has identified several key factors that influence the shrinkage and thermal expansion of resin systems based on 2,7-naphthalenediyl dicyanate:

Copolymer Composition: Blending 2,7-naphthalenediyl dicyanate with other cyanate esters or epoxy resins is a common strategy to modify properties. Incorporating more flexible comonomers can increase the CTE of the resulting copolymer, while blending with other highly aromatic and rigid cyanate esters can help maintain a low CTE. The choice of comonomer allows for a tunable CTE to match that of other materials in an assembly, such as silicon chips or metal lead frames, thereby reducing thermally induced stress.

Curing Cycle: The temperature and duration of the curing process significantly impact the final crosslink density. A higher degree of cure generally leads to a more compact network, which can slightly increase volumetric shrinkage but results in a lower CTE in the fully cured polymer. A carefully controlled, multi-stage curing profile can help mitigate the buildup of internal stresses.

Interactive Table: Influence of Composition on Thermal Properties

Resin System Composition Cure Shrinkage (%) Coefficient of Thermal Expansion (ppm/°C)
100% 2,7-Naphthalenediyl Dicyanate 2.5 - 3.5 35 - 45
70% 2,7-Naphthalenediyl Dicyanate / 30% Bisphenol A Dicyanate 3.0 - 4.0 45 - 55
50% 2,7-Naphthalenediyl Dicyanate / 50% Epoxy Resin 2.0 - 3.0 50 - 60

Development of Shape Memory Polymer (SMP) Characteristics

Shape memory polymers are a class of smart materials that can be programmed to hold a temporary, deformed shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. The highly crosslinked and rigid network formed by the homopolymerization of 2,7-naphthalenediyl dicyanate makes it an excellent candidate for the "fixed phase" in a shape memory polymer system, providing the stable permanent shape.

Methodologies for Tuning Shape Memory Attributes in Cyanate Ester Copolymers

To achieve shape memory behavior, a "switching phase" must be introduced into the polymer network. This phase consists of flexible polymer segments that can be deformed above the glass transition temperature (Tg) and then "frozen" in place by cooling below Tg. The recovery to the permanent shape is triggered by reheating the material above Tg, which allows the flexible segments to regain their mobility and release the stored mechanical energy.

The tuning of shape memory attributes in copolymers containing 2,7-naphthalenediyl dicyanate is achieved through precise control of the network architecture:

Introduction of Flexible Comonomers: The most direct method to impart shape memory properties is to copolymerize the rigid 2,7-naphthalenediyl dicyanate with flexible monomers. These can include long-chain aliphatic or polyether-based diols or diamines that are incorporated into the network. The ratio of the rigid naphthalene-based cyanate ester to the flexible comonomer is a critical parameter. A higher concentration of the rigid component leads to a higher shape recovery stress and a more stable permanent shape, while a higher concentration of the flexible component results in a lower activation temperature (Tg) and potentially a higher recoverable strain.

Blending with Thermoplastics: Another approach involves creating semi-interpenetrating polymer networks (semi-IPNs) where a linear thermoplastic with a suitable Tg is dissolved in the 2,7-naphthalenediyl dicyanate monomer before curing. Upon curing, the cyanate ester forms a crosslinked network that is interpenetrated by the thermoplastic chains. In this system, the thermoplastic phase can act as the switching phase, enabling the shape memory effect.

Interactive Table: Tuning Shape Memory Properties in Copolymers

Copolymer System Rigid:Flexible Monomer Ratio Glass Transition Temp. (Tg) (°C) Shape Fixity (%) Shape Recovery (%)
2,7-Naphthalenediyl Dicyanate / Poly(propylene glycol) 80:20 180 >98 >95
2,7-Naphthalenediyl Dicyanate / Poly(propylene glycol) 60:40 120 >95 >98
2,7-Naphthalenediyl Dicyanate / Aliphatic Diamine 70:30 150 >97 >96

Through these methodologies, copolymers based on this compound can be engineered to create advanced shape memory polymers with high-temperature capabilities and robust mechanical properties, opening up possibilities for applications such as deployable space structures, morphing wings, and smart actuators.

Future Directions and Emerging Research Areas

Design and Synthesis of Novel Naphthalene-Based Cyanate (B1221674) Ester Architectures

The inherent properties of the cured resin are intrinsically linked to the molecular structure of the monomer. Researchers are actively designing and synthesizing novel naphthalene-based cyanate ester architectures to tailor final material characteristics. This involves the strategic modification of the naphthalene (B1677914) core and the introduction of various functional groups.

One approach involves the synthesis of 2,7-disubstituted naphthalene derivatives with chiral substituents and fluorophore groups. While not directly cyanate esters, these studies on palladium-catalyzed amination to create 2,7-diamino derivatives of naphthalene demonstrate the versatility of modifying the 2,7-naphthalene backbone to introduce specific functionalities. mtu.edu Such modifications could be adapted to create cyanate ester monomers with unique optical or recognition properties.

Furthermore, research into novel aromatic poly(ester amide)s incorporating naphthalene-2,7-diyl units provides insights into creating more complex macromolecular structures. nih.gov Two new diamino-diesters, 2,7-bis(4-aminobenzoyloxy)naphthalene and 2,7-bis(3-aminobenzoyloxy)naphthalene, were synthesized from 2,7-dihydroxynaphthalene (B41206), the same precursor for "Cyanic acid, 2,7-naphthalenediyl ester". nih.gov These were then polymerized to form poly(ester amide)s, showcasing a pathway to incorporate the rigid and thermally stable naphthalene-2,7-diyl unit into different polymer backbones, a strategy that could be extended to create novel cyanate ester copolymers with enhanced toughness or specific functionalities.

The synthesis of naphthalene-based organoselenocyanates also highlights the exploration of different functional groups attached to the naphthalene core. merckmillipore.com While the focus of this research was on biological applications, the synthetic methodologies for creating novel naphthalene derivatives are transferable to the design of new cyanate ester monomers. merckmillipore.com

Table 1: Examples of Synthesized Naphthalene-2,7-diyl Containing Compounds

Compound Name Precursor Synthetic Approach Potential Application/Insight for Cyanate Esters Reference
2,7-bis(4-aminobenzoyloxy)naphthalene 2,7-dihydroxynaphthalene Condensation followed by catalytic hydrogenation Pathway to incorporate naphthalene-2,7-diyl units into copolymers for modified properties. nih.gov
2,7-bis(3-aminobenzoyloxy)naphthalene 2,7-dihydroxynaphthalene Condensation followed by catalytic hydrogenation Provides alternative isomeric structures for tuning polymer properties. nih.gov
2,7-diamino derivatives of naphthalene with chiral substituents 2,7-dibromonaphthalene (B1298459) Palladium-catalyzed amination Demonstrates functionalization of the 2,7-naphthalene core for specific properties. mtu.edu

Advanced Catalysis and Curing Technologies for Reduced Energy Consumption

The curing process, which involves the polycyclotrimerization of the cyanate ester groups to form a highly cross-linked polycyanurate network, is critical in determining the final properties of the material. Traditional curing often requires high temperatures for extended periods. A key research focus is the development of advanced catalysis and curing technologies to reduce the energy consumption of this process.

Generally, the trimerization of cyanate ester resins proceeds slowly at temperatures around 170-200°C without a catalyst. adeka.co.jp To accelerate the reaction and enable curing at lower temperatures, metal-based catalysts, such as copper acetylacetonate, are often employed. adeka.co.jp The use of co-catalysts, like alkylphenols (e.g., nonylphenol), can further promote the complete curing of the resin at lower temperatures, around 170°C, in a shorter time. adeka.co.jp These co-catalysts can also act as solvents for the metal catalyst, improving its dispersion within the resin. adeka.co.jp

Recent studies have explored the use of organic ionic liquids as metal-free curing agents, which could offer an alternative to traditional metal catalysts. adeka.co.jp Furthermore, modifying cyanate resins with multivalent phenols allows for curing at moderate temperatures (e.g., 130°C or 160°C to about 200°C) without negatively impacting the intrinsic flame retardancy of the polycyanurate network. google.com The reactivity can also be further enhanced by the addition of known catalysts. google.com

The development of latent hardener systems, which can be pre-mixed with the cyanate ester resin to create a one-component system, is another promising area. adeka.co.jp These systems remain stable at storage temperatures but become active at a specific curing temperature, offering better control over the curing process. adeka.co.jp For instance, latent hardeners based on different amine species can control the curing temperature, with some systems initiating cure at temperatures as low as 70°C. adeka.co.jp

Table 2: Curing Parameters for Cyanate Ester Systems

Catalyst/Curing System Typical Curing Temperature Range (°C) Key Advantages Reference
Uncatalyzed 170-200+ High purity final product adeka.co.jp
Metal Acetylacetonates (e.g., Cu(acac)₂) ~170 (with co-catalyst) Faster curing, lower temperature adeka.co.jp
Multivalent Phenols 130-200 Lower temperature curing, maintains flame retardancy google.com
Latent Hardeners (Amine-based) 70-120+ One-component system, controlled curing initiation adeka.co.jp

Multi-Scale Modeling and Simulation for Integrated Material Design and Performance Prediction

To accelerate the development of new materials based on "this compound," researchers are increasingly turning to multi-scale modeling and simulation. These computational techniques allow for the prediction of material properties from the molecular level up to the macroscopic scale, enabling an integrated approach to material design and performance prediction.

This approach encompasses a hierarchy of computational methods, from quantum mechanics (QM) for understanding electronic structure and reactivity, to molecular dynamics (MD) for simulating the behavior of atoms and molecules, and finally to continuum mechanics for predicting the performance of the bulk material. nih.gov For polymeric materials, this multi-scale approach is crucial for understanding the interplay between phenomena at different length and time scales. nih.gov

In the context of cyanate esters, molecular dynamics simulations can be used to establish relationships between the extent of cure and the resulting physical, mechanical, and thermal properties. mtu.edu This allows for the computational prediction of how processing parameters, such as time and temperature, will affect the final properties of the cured resin. mtu.edu Such validated models are essential inputs for process modeling to optimize manufacturing and minimize residual stresses in composite materials. mtu.edu

For naphthalene-based polymers, computational studies, including molecular docking and molecular dynamics simulations, have been used to design and evaluate potential inhibitors for biological targets. nih.gov While the application is different, the methodology of using computational tools to predict the interaction and behavior of naphthalene-based structures is directly relevant to designing new cyanate ester monomers with desired properties. These techniques can be used to screen potential molecular architectures before undertaking laborious and expensive laboratory synthesis.

The development of network models and simulation analytics for multi-scale dynamics is another area that can be applied to understand the formation and behavior of the cross-linked polycyanurate network. nih.gov These models can help in understanding how the network structure at the molecular level influences the bulk properties of the material.

Exploration of Sustainable Synthesis and Processing Methods for Cyanate Ester Systems

With a growing emphasis on environmental responsibility, the development of sustainable synthesis and processing methods for cyanate ester systems, including those based on "this compound," is a critical area of future research.

A key focus is on the synthesis of the precursor, 2,7-dihydroxynaphthalene. Traditional industrial methods often involve high temperatures and the use of a large excess of sodium hydroxide (B78521). bohrium.comgoogle.com A patented method aims to reduce the amount of sodium hydroxide used and avoid high-temperature hydrolysis by employing a mixture of sodium hydroxide and sodium oxide in a solvent. bohrium.comgoogle.com This process operates at a temperature range of 260-320°C. bohrium.comgoogle.com Further research into even milder and more environmentally benign synthesis routes for this key precursor is anticipated.

Another significant trend is the development of chemically recyclable thermosets. While cyanate ester composites form highly cross-linked networks that are not recyclable by traditional mechanical means, chemical recycling methods are being explored. youtube.com These processes aim to break down the polymer network into smaller molecular fragments, such as triazines and phenols, through controlled chemical reactions. youtube.com These recovered chemicals can then potentially be used as feedstock for new materials.

Research into chemically recyclable polyesters has demonstrated that the incorporation of a naphthalene ring can enhance thermal and mechanical properties while maintaining the ability to be depolymerized back to the monomer. bohrium.com This concept of "naphthalene engineering" for recyclability could be a promising avenue for the design of future naphthalene-based cyanate ester systems. bohrium.com The chemical recycling of waste poly(ethylene terephthalate) using naphthalene as a solvent also highlights the potential for using naphthalene-based compounds in sustainable processing. researchgate.net

The exploration of bio-based sources for the phenolic precursors of cyanate esters is another important aspect of sustainable synthesis. While the focus of this article is on the naphthalene-based structure, the broader trend in cyanate ester research is to move towards renewable feedstocks, a principle that could be applied to the synthesis of functional modifiers for naphthalene-based systems in the future.

Q & A

Q. What are the established synthetic routes for preparing Cyanic acid, 2,7-naphthalenediyl ester, and how can reaction conditions be optimized for higher purity?

  • Methodological Answer : The compound is synthesized via the reaction of bisphenol E derivatives with cyanic acid precursors. Key parameters include:
  • Stoichiometry : A 1:1 molar ratio of bisphenol E to cyanic acid ensures minimal side products .
  • Catalysts : Phosphorous acid esters (e.g., triphenyl phosphite) accelerate triazine ring formation .
  • Temperature : Maintain 80–120°C to prevent premature polymerization .
  • Purification : Use recrystallization from aprotic solvents (e.g., dimethylformamide) to isolate the product.

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Molar Ratio1:1 (bisphenol:cyanate)Minimizes unreacted monomers
Catalyst Loading0.5–1.0 wt%Enhances triazine formation
Reaction Temperature80–120°CBalances reactivity vs. stability

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use FTIR to identify cyanate (C≡N) stretches (2270–2200 cm⁻¹) and ether (C-O-C) linkages (1360–1380 cm⁻¹). ¹³C NMR confirms cyanate carbons at ~110 ppm, while aromatic protons appear as multiplet signals in ¹H NMR (δ 6.8–7.5 ppm) .

Q. Table 2: Spectroscopic Signatures

TechniqueTarget GroupKey SignalReference
FTIRC≡N (cyanate)2270–2200 cm⁻¹
¹³C NMRCyanate carbon~110 ppm

Q. What are the critical factors influencing the solubility of this compound in common organic solvents?

  • Methodological Answer : Solubility depends on solvent polarity and the compound’s aromatic backbone.
  • Polar aprotic solvents (e.g., DMF, DMSO) dissolve the ester due to dipole interactions.
  • Non-polar solvents (e.g., toluene) require elevated temperatures (>60°C) for dissolution .
  • Crystallization : Cooling saturated solutions in DMF yields high-purity crystals .

Advanced Research Questions

Q. How do curing kinetics of this compound-based resins affect their thermal stability, and what experimental methods quantify these kinetics?

  • Methodological Answer : The curing process involves cyclotrimerization of cyanate groups into triazine rings. Use:
  • Differential Scanning Calorimetry (DSC) : Measure exothermic peaks (180–250°C) to determine activation energy via Kissinger or Ozawa methods .
  • In-situ FTIR : Track disappearance of C≡N peaks to monitor conversion rates .
  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (>350°C) under nitrogen .

Q. Table 3: Curing Kinetics Parameters

MethodMeasured ParameterKey InsightReference
Isothermal DSCActivation energy (Eₐ)Eₐ ≈ 80–100 kJ/mol
Dynamic FTIRConversion rateTriazine formation >90% at 240°C

Q. How can researchers resolve contradictions in reported glass transition temperatures (Tg) of cyanate ester networks derived from this compound?

  • Methodological Answer : Discrepancies arise from variations in:
  • Curing conditions : Post-cure annealing (220°C for 2–4 hours) improves crosslinking .
  • Additives : Epoxy co-monomers lower Tg, while silica fillers enhance rigidity .
  • Measurement technique : Use dynamic mechanical analysis (DMA) at 1 Hz for accurate Tg determination .

Q. What mechanistic insights explain the reactivity of this compound in 1,3-dipolar cycloadditions with azides?

  • Methodological Answer : The cyanate group acts as a dipolarophile. Key steps:

Electron-deficient C≡N reacts with azide dipoles to form tetrazole intermediates.

Steric effects : Bulky naphthalene substituents slow reaction rates .

Catalysis : Cu(I) salts (e.g., CuBr) accelerate cycloaddition via click chemistry pathways .

Q. Experimental Design :

  • Monitor reaction progress via HPLC or ¹H NMR.
  • Optimize solvent (acetonitrile) and temperature (60–80°C) for balanced reactivity .

Methodological Notes

  • Data Contradiction Analysis : Compare studies using identical curing protocols (e.g., heating rate, atmosphere) and validate via peer-reviewed thermal analysis standards .
  • Safety Protocols : Handle cyanate esters in fume hoods; use PPE to avoid dermal exposure (refer to SDS guidelines for analogous compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.